molecular formula C14H13BN2O5 B1521836 3-(Benzylcarbamoyl)-5-nitrophenylboronic acid CAS No. 871332-90-0

3-(Benzylcarbamoyl)-5-nitrophenylboronic acid

Cat. No.: B1521836
CAS No.: 871332-90-0
M. Wt: 300.08 g/mol
InChI Key: XZIKQHJBSBUSGP-UHFFFAOYSA-N
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Description

3-(Benzylcarbamoyl)-5-nitrophenylboronic acid is a useful research compound. Its molecular formula is C14H13BN2O5 and its molecular weight is 300.08 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

[3-(benzylcarbamoyl)-5-nitrophenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13BN2O5/c18-14(16-9-10-4-2-1-3-5-10)11-6-12(15(19)20)8-13(7-11)17(21)22/h1-8,19-20H,9H2,(H,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZIKQHJBSBUSGP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)NCC2=CC=CC=C2)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13BN2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40657436
Record name [3-(Benzylcarbamoyl)-5-nitrophenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40657436
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

300.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

871332-90-0
Record name [3-(Benzylcarbamoyl)-5-nitrophenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40657436
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 3-(Benzylcarbamoyl)-5-nitrophenylboronic acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

3-(Benzylcarbamoyl)-5-nitrophenylboronic acid is a specialized organic compound with significant potential in various scientific domains, particularly in the realm of medicinal chemistry and drug discovery. Its unique structural features, combining a nitrophenylboronic acid moiety with a benzylcarbamoyl group, offer intriguing possibilities for molecular recognition and covalent interactions. This guide provides a comprehensive overview of its core physicochemical properties, offering both established data and predictive insights based on analogous structures. Furthermore, it outlines detailed experimental protocols for the empirical determination of these properties, ensuring scientific rigor and reproducibility.

Section 1: Molecular Identity and Structural Elucidation

The foundational step in characterizing any chemical entity is to establish its precise molecular identity. This section details the fundamental structural and identifying information for this compound.

1.1. Chemical Structure and Nomenclature

  • IUPAC Name: [3-(benzylcarbamoyl)-5-nitrophenyl]boronic acid[1]

  • Synonyms: 3-(Benzylaminocarbonyl)-5-nitrophenylboronic acid, 3-(Benzylcarbamoyl)-5-nitrobenzeneboronic acid[1]

  • CAS Number: 871332-90-0[1]

The structure comprises a central phenylboronic acid ring substituted with a nitro group and a benzylcarbamoyl group at the meta positions.

Table 1: Core Molecular Identifiers

IdentifierValueSource
Molecular Formula C₁₄H₁₃BN₂O₅PubChem[1]
Molecular Weight 300.08 g/mol PubChem[1]
InChI InChI=1S/C14H13BN2O5/c18-14(16-9-10-4-2-1-3-5-10)11-6-12(15(19)20)8-13(7-11)17(21)22/h1-8,19-20H,9H2,(H,16,18)PubChem[1]
InChIKey XZIKQHJBSBUSGP-UHFFFAOYSA-NPubChem[1]
SMILES B(C1=CC(=CC(=C1)[O-])C(=O)NCC2=CC=CC=C2)(O)OPubChem[1]

1.2. Rationale for Structural Features

The specific arrangement of functional groups in this compound is key to its reactivity and potential applications. The boronic acid group is a versatile functional handle, capable of forming reversible covalent bonds with diols, a property extensively utilized in sensors and bioconjugation. The electron-withdrawing nitro group modulates the acidity of the boronic acid and can influence its reactivity in cross-coupling reactions. The benzylcarbamoyl moiety introduces a site for hydrogen bonding interactions and can impact the compound's solubility and pharmacokinetic properties.

Section 2: Physicochemical Properties - Data and Predictive Analysis

A thorough understanding of a compound's physicochemical properties is paramount for its application in research and development. This section presents available data and provides reasoned estimations for key parameters, drawing comparisons with structurally related molecules.

Table 2: Summary of Physicochemical Properties

PropertyExperimental ValuePredicted/Estimated Value & Rationale
Melting Point (°C) Not available~200-250 °C. This estimation is based on the melting points of related compounds such as 3-nitrophenylboronic acid (282-287 °C) and 3-carboxy-5-nitrophenylboronic acid (248-252 °C)[2]. The presence of the larger benzylcarbamoyl group may lead to a slightly lower but still relatively high melting point due to potential disruptions in crystal packing.
Solubility Not availableSparingly soluble in water; soluble in organic solvents like DMSO, DMF, and methanol. Phenylboronic acids generally exhibit limited aqueous solubility, which is further reduced by the hydrophobic benzyl group. The nitro and carbamoyl groups may offer some polarity, but overall hydrophobicity is expected to dominate. The solubility in organic solvents is a common characteristic for such compounds[2].
pKa Not available~8.0-9.0. The pKa of the boronic acid is influenced by the electronic nature of the substituents on the phenyl ring. The electron-withdrawing nitro group will lower the pKa compared to unsubstituted phenylboronic acid (pKa ~8.8). However, the effect is transmitted through the meta position, which is less pronounced than an ortho or para substituent.

2.1. Experimental Protocols for Property Determination

To ensure the accuracy of the physicochemical data, empirical determination is essential. The following are standard, validated protocols for measuring the key properties of this compound.

2.1.1. Protocol for Melting Point Determination

Principle: The melting point is a fundamental physical property that indicates the purity of a crystalline solid. It is determined by heating a small sample and observing the temperature range over which it transitions from a solid to a liquid.

Methodology:

  • Sample Preparation: A small amount of the crystalline this compound is finely powdered and packed into a capillary tube to a height of 2-3 mm.

  • Instrumentation: A calibrated digital melting point apparatus is used.

  • Measurement: The capillary tube is placed in the heating block of the apparatus. The temperature is ramped up at a rate of 10-20 °C/min initially, and then slowed to 1-2 °C/min as the estimated melting point is approached.

  • Observation: The temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (clear point) are recorded as the melting range.

  • Validation: The procedure is repeated at least three times, and the average melting range is reported.

2.1.2. Protocol for Solubility Determination (Shake-Flask Method)

Principle: The shake-flask method is the gold standard for determining the equilibrium solubility of a compound in a given solvent. It involves saturating the solvent with the solute and then measuring the concentration of the dissolved solute.

Methodology:

  • System Preparation: An excess amount of this compound is added to a known volume of the desired solvent (e.g., water, DMSO) in a sealed flask.

  • Equilibration: The flask is agitated in a constant temperature water bath (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: The suspension is allowed to stand to allow the undissolved solid to settle. An aliquot of the supernatant is then carefully removed and filtered through a 0.22 µm syringe filter to remove any remaining solid particles.

  • Quantification: The concentration of the dissolved compound in the filtrate is determined using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection. A calibration curve prepared with known concentrations of the compound is used for quantification.

  • Reporting: The solubility is reported in units of mg/mL or mol/L.

2.1.3. Protocol for pKa Determination (Potentiometric Titration)

Principle: Potentiometric titration is a highly accurate method for determining the pKa of an acid. It involves titrating a solution of the acid with a strong base and monitoring the change in pH. The pKa corresponds to the pH at the half-equivalence point.

Methodology:

  • Solution Preparation: A known concentration of this compound is dissolved in a suitable solvent system (e.g., a mixture of water and an organic co-solvent like methanol to ensure solubility).

  • Titration Setup: The solution is placed in a thermostatted vessel equipped with a calibrated pH electrode and a magnetic stirrer.

  • Titration: A standardized solution of a strong base (e.g., 0.1 M NaOH) is added in small, precise increments using a burette.

  • Data Acquisition: The pH of the solution is recorded after each addition of the titrant, allowing the system to equilibrate.

  • Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The equivalence point is determined from the inflection point of the curve. The pKa is the pH at which half of the volume of titrant required to reach the equivalence point has been added.

Section 3: Synthesis and Characterization Workflow

The reliable synthesis and rigorous characterization of this compound are critical for its use in any application. This section outlines a general synthetic approach and the necessary analytical techniques for its characterization.

3.1. Synthetic Pathway

A potential retrosynthetic analysis suggests that the target molecule could be prepared from 3-amino-5-nitrophenylboronic acid and benzyl isocyanate or from 3-carboxy-5-nitrophenylboronic acid via an amide coupling reaction with benzylamine.

Diagram 1: Proposed Synthetic Workflow

G cluster_0 Route A: Amide Coupling cluster_1 Route B: Isocyanate Addition 3-Carboxy-5-nitrophenylboronic acid 3-Carboxy-5-nitrophenylboronic acid Acid Chloride Intermediate Acid Chloride Intermediate 3-Carboxy-5-nitrophenylboronic acid->Acid Chloride Intermediate SOCl₂ or (COCl)₂ Target Molecule Target Molecule Acid Chloride Intermediate->Target Molecule Benzylamine, Et₃N 3-Amino-5-nitrophenylboronic acid 3-Amino-5-nitrophenylboronic acid 3-Amino-5-nitrophenylboronic acid->Target Molecule Benzyl isocyanate

Caption: Proposed synthetic routes to this compound.

3.2. Spectroscopic and Chromatographic Characterization

Once synthesized, the identity and purity of this compound must be confirmed using a suite of analytical techniques.

Table 3: Analytical Characterization Methods

TechniquePurposeExpected Observations
¹H NMR Structural elucidation and confirmation of proton environments.Aromatic protons in the 1,3,5-substituted phenyl ring, protons of the benzyl group, and the amide N-H proton. The boronic acid protons may be broad and exchangeable.
¹³C NMR Confirmation of the carbon skeleton.Resonances for all unique carbon atoms in the molecule.
FT-IR Identification of functional groups.Characteristic vibrational bands for N-H (amide), C=O (amide), N-O (nitro), and B-O (boronic acid) stretching.
Mass Spectrometry Determination of molecular weight and confirmation of molecular formula.A molecular ion peak corresponding to the exact mass of the compound.
HPLC Purity assessment.A single major peak under optimized chromatographic conditions.

Section 4: Applications in Research and Drug Discovery

The unique combination of a boronic acid, a nitro group, and a benzylcarbamoyl moiety makes this compound a compound of interest for several applications.

4.1. Potential as a Covalent Inhibitor

Boronic acids are known to form reversible covalent bonds with serine, threonine, and cysteine residues in proteins. This property has been successfully exploited in the development of enzyme inhibitors, such as the proteasome inhibitor Bortezomib.[3] The benzylcarbamoyl group can provide additional non-covalent interactions within a protein's binding pocket, enhancing affinity and selectivity.

4.2. Utility in Chemical Biology and Sensor Development

The ability of boronic acids to bind to diols makes them valuable tools for the detection and labeling of carbohydrates and glycoproteins.[2][4] The nitro group can act as a quencher or a reporter group in fluorescent sensor applications.

4.3. Building Block in Organic Synthesis

Nitrophenylboronic acids are versatile reagents in Suzuki-Miyaura cross-coupling reactions, enabling the formation of carbon-carbon bonds to construct complex organic molecules.[2] The benzylcarbamoyl group can be further modified, making this compound a useful intermediate in multi-step syntheses.

Diagram 2: Logical Flow of Application

G Compound This compound Boronic Acid Nitro Group Benzylcarbamoyl Group Applications Potential Applications Covalent Enzyme Inhibition Biosensing & Bioconjugation Synthetic Building Block Compound:f0->Applications:f0 Reversible covalent bonding Compound:f0->Applications:f1 Diol binding Compound:f1->Applications:f1 Reporter/Quencher Compound:f2->Applications:f0 Non-covalent interactions Compound->Applications:f2 Suzuki Coupling

Caption: Interplay of functional groups and their applications.

Section 5: Conclusion

This compound is a molecule with significant untapped potential. While a complete experimental dataset of its physicochemical properties is not yet publicly available, this guide has provided a comprehensive overview based on its structural characteristics and data from analogous compounds. The detailed experimental protocols outlined herein provide a clear roadmap for researchers to empirically determine these properties, thereby enabling the full exploration of this compound's utility in drug discovery, chemical biology, and organic synthesis.

References

  • PubChem. (3-(Benzylcarbamoyl)-5-nitrophenyl)boronic acid. National Center for Biotechnology Information. [Link]

  • Ali, M. A., et al. (2020). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Molecules, 25(15), 3349. [Link]

Sources

3-(Benzylcarbamoyl)-5-nitrophenylboronic acid molecular weight and formula

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 3-(Benzylcarbamoyl)-5-nitrophenylboronic acid

Introduction

Boronic acids and their derivatives have become essential tools in modern synthetic organic chemistry and are of increasing importance in the pharmaceutical industry.[1] Their utility as versatile building blocks, most notably in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, allows for the efficient construction of complex molecular architectures.[2] Furthermore, the unique electronic properties of the boronic acid moiety have been exploited in the design of enzyme inhibitors and sensors. This guide provides a detailed technical overview of a specific derivative, this compound, focusing on its chemical properties, potential synthesis, and relevance for professionals in research and drug development.

Compound Identification and Core Properties

This compound is a substituted aromatic boronic acid. The structure features a central phenyl ring functionalized with a boronic acid group, a nitro group, and a benzylcarbamoyl side chain. These functional groups provide multiple points for chemical modification and interaction with biological targets.

IdentifierValueSource
IUPAC Name [3-(benzylcarbamoyl)-5-nitrophenyl]boronic acidPubChem[3]
CAS Number 871332-90-0VSNCHEM, PubChem, ChemicalBook[3][4][5]
Molecular Formula C₁₄H₁₃BN₂O₅PubChem, ChemicalBook[3][5]
Molecular Weight 300.08 g/mol PubChem[3]
Canonical SMILES B(C1=CC(=CC(=C1)[O-])C(=O)NCC2=CC=CC=C2)(O)OPubChem[3]

Physicochemical Data

The following table summarizes the key computed physicochemical properties of the compound, which are crucial for predicting its behavior in various experimental settings.

PropertyValueNotes
Molecular Weight 300.08 g/mol Computed by PubChem 2.2[3]
Exact Mass 300.0917517 DaComputed by PubChem 2.2[3]
Hydrogen Bond Donors 3(Two from the boronic acid -OH groups, one from the amide N-H)
Hydrogen Bond Acceptors 5(Five oxygen atoms)
Rotatable Bonds 4

Synthesis and Characterization

Proposed Synthetic Pathway

The synthesis would likely proceed via an amide coupling reaction between 3-Carboxy-5-nitrophenylboronic acid and benzylamine. This reaction typically requires an activating agent to convert the carboxylic acid into a more reactive species that can then be readily attacked by the amine.

Synthetic_Pathway SM1 3-Carboxy-5-nitrophenylboronic acid Coupling Coupling Agent (e.g., HATU, EDC) Base (e.g., DIPEA) Solvent (e.g., DMF) SM1->Coupling SM2 Benzylamine SM2->Coupling Product This compound Coupling->Product Amide Coupling

Caption: Proposed synthesis via amide coupling.

Experimental Protocol: Amide Coupling
  • Preparation: To a solution of 3-Carboxy-5-nitrophenylboronic acid (1.0 eq) in an anhydrous aprotic solvent such as N,N-Dimethylformamide (DMF), add an amide coupling agent (e.g., HATU, 1.1 eq) and a non-nucleophilic base (e.g., DIPEA, 2.0 eq).

  • Activation: Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

  • Amine Addition: Add benzylamine (1.1 eq) to the reaction mixture.

  • Reaction: Allow the reaction to stir at room temperature for 4-12 hours. Monitor the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude product by column chromatography on silica gel to yield the desired this compound.

Characterization Workflow

The identity and purity of the synthesized compound must be confirmed through a combination of spectroscopic methods.

Characterization_Workflow Start Synthesized Product NMR NMR Spectroscopy (¹H, ¹³C, ¹¹B) Start->NMR Structural Elucidation MS Mass Spectrometry (HRMS, ESI-MS) Start->MS Molecular Weight Verification IR FT-IR Spectroscopy Start->IR Functional Group ID Purity Purity Assessment (HPLC, Elemental Analysis) NMR->Purity MS->Purity Final Confirmed Structure & Purity Purity->Final

Caption: Standard workflow for compound characterization.

Applications in Research and Drug Development

This molecule contains three key functional domains, each contributing to its potential utility in drug discovery and chemical biology.

  • Boronic Acid Moiety: This group is a cornerstone of Suzuki-Miyaura cross-coupling, enabling the formation of carbon-carbon bonds to construct more complex biaryl structures.[2] In medicinal chemistry, the boronic acid functional group is known to form reversible covalent bonds with serine, threonine, or cysteine residues in enzyme active sites, making it a valuable pharmacophore for designing potent enzyme inhibitors.[1]

  • Nitro Group: The aromatic nitro group is a strong electron-withdrawing group that can influence the electronic properties of the molecule. It also serves as a synthetic handle; it can be readily reduced to an amine, which can then be further functionalized to explore structure-activity relationships (SAR).

  • Benzylcarbamoyl Group: This portion of the molecule provides steric bulk and potential for hydrogen bonding and hydrophobic interactions. It can be modified to probe interactions with target proteins. Similar benzyl-containing scaffolds have been explored in the development of novel therapeutic agents, including antitubercular agents.[6][7]

Given these features, this compound can be considered a valuable fragment or intermediate for:

  • Fragment-Based Drug Discovery (FBDD): As a building block for creating libraries of more complex molecules for screening against various biological targets.

  • Covalent Inhibitor Design: As a starting point for developing targeted covalent inhibitors for enzymes with key active site residues.

  • Materials Science: As a monomer or precursor for functional polymers and materials.

Conclusion

This compound is a well-defined chemical entity with significant potential for application in synthetic chemistry and drug discovery. Its combination of a reactive boronic acid, a modifiable nitro group, and a benzylcarbamoyl side chain makes it a versatile tool for researchers. The logical synthetic pathway and clear characterization methods provide a solid foundation for its use in creating novel molecules with potential therapeutic value.

References

  • PubChem. (3-(Benzylcarbamoyl)-5-nitrophenyl)boronic acid | C14H13BN2O5 | CID 44119836. Available at: [Link]

  • Organic Syntheses. (3,4,5-trifluorophenyl)boronic acid - Organic Syntheses Procedure. Available at: [Link]

  • Pharmaffiliates. CAS No : 25487-66-5 | Chemical Name : 3-Carboxyphenylboronic Acid. Available at: [Link]

  • Lead Sciences. (3-(Diethylcarbamoyl)-5-nitrophenyl)boronic acid. Available at: [Link]

  • 1PlusChem. 1704082-30-3 | (3-Fluoro-5-((4-methoxybenzyl)carbamoyl)phenyl)boronic acid. Available at: [Link]

  • PubMed. Discovery of (3-Benzyl-5-hydroxyphenyl)carbamates as New Antitubercular Agents With Potent In Vitro and In Vivo Efficacy. Available at: [Link]

  • ResearchGate. Discovery of (3-Benzyl-5-hydroxyphenyl)carbamates as New Antitubercular Agents with Potent In Vitro and In Vivo Efficacy. Available at: [Link]

  • RSC Publishing. A straightforward synthesis of phenyl boronic acid (PBA) containing BODIPY dyes: new functional and modular fluorescent tools for the tethering of the glycan domain of antibodies. Available at: [Link]

  • PubMed. Design and discovery of boronic acid drugs. Available at: [Link]

  • PMC. Synthesis and Cytotoxic Activity of Some 3-Benzyl-5-Arylidenefuran-2(5H)-ones. Available at: [Link]

  • NIH. Nitrophenyl-Group-Containing Heterocycles. I. Synthesis, Characterization, Crystal Structure, Anticancer Activity, and Antioxidant Properties of Some New 5,6,7,8-Tetrahydroisoquinolines Bearing 3(4). Available at: [Link]

  • PubChemLite. 3-(methoxycarbonyl)-5-nitrophenylboronic acid (contains varying amounts of anhydride). Available at: [Link]

  • MDPI. Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. Available at: [Link]

Sources

Technical Guide: Elucidating the Structure of 3-(Benzylcarbamoyl)-5-nitrophenylboronic acid through ¹H and ¹³C NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth technical guide

Affiliation: Advanced Spectroscopy Division, Gemini Labs

Abstract: 3-(Benzylcarbamoyl)-5-nitrophenylboronic acid is a tailored organic compound with potential applications in medicinal chemistry and materials science, particularly as a building block in Suzuki-Miyaura cross-coupling reactions. Its specific substitution pattern, featuring a bulky benzylcarbamoyl group and a strongly electron-withdrawing nitro group, creates a unique electronic and steric environment. Accurate structural confirmation is paramount for its use in further synthetic applications. This guide provides an in-depth analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of this compound, offering a detailed interpretation of chemical shifts, coupling constants, and signal assignments. We further present a validated experimental protocol for acquiring high-resolution NMR data, ensuring reproducibility and accuracy for researchers in the field.

Introduction: The Molecular Architecture

This compound is a multifunctional molecule. Its structure is defined by a central phenylboronic acid ring substituted at the 3- and 5-positions. The boronic acid moiety (-B(OH)₂) is a key functional group for cross-coupling reactions, while the nitro (-NO₂) and benzylcarbamoyl (-CONHCH₂Ph) groups modulate the electronic properties and reactivity of the molecule.

Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive technique for verifying the covalent structure of such molecules in solution. By probing the magnetic environments of the ¹H and ¹³C nuclei, we can confirm the connectivity of atoms and the success of the synthesis.

To facilitate a clear discussion, the following standardized numbering scheme will be used for the atoms in this compound.

Caption: Numbering scheme for this compound.

Predicted ¹H NMR Spectrum Analysis (500 MHz, DMSO-d₆)

The choice of solvent is critical for compounds containing acidic protons. Deuterated dimethyl sulfoxide (DMSO-d₆) is the solvent of choice as it solubilizes the polar compound and allows for the observation of exchangeable protons from the amide (-NH) and boronic acid (-B(OH)₂) groups.

Aromatic Region (δ 7.0–9.0 ppm)

The spectrum will feature two distinct sets of aromatic signals corresponding to the two phenyl rings.

  • Nitrophenyl Ring (H2, H4, H6): The protons on the central ring are heavily influenced by the substituents. The -NO₂ group is a powerful electron-withdrawing group, significantly deshielding adjacent protons. The -CONH- group is also electron-withdrawing.

    • H4 (δ ≈ 8.7 ppm, t): This proton is situated between two electron-withdrawing groups at the meta positions (C3 and C5), leading to a significant downfield shift. It will appear as a small triplet due to coupling with both H2 and H6 (⁴J ≈ 2.0 Hz).

    • H2 & H6 (δ ≈ 8.5 ppm, d): These protons are ortho to the boronic acid and meta to the other groups. They are in similar, though not identical, environments. They will likely appear as a complex multiplet or two closely spaced doublets, coupling to H4. Their chemical shift is pushed downfield by the adjacent electron-withdrawing substituents.

  • Benzyl Ring (H10-H14): The five protons of the benzyl group's phenyl ring will exhibit classic signals for a monosubstituted benzene ring.

    • H10, H14 (ortho, δ ≈ 7.35 ppm, d): These two protons are closest to the -CH₂- group.

    • H11, H13 (meta, δ ≈ 7.30 ppm, t): These protons will show a typical triplet pattern.

    • H12 (para, δ ≈ 7.22 ppm, t): The para proton is generally the most upfield of the aromatic benzyl protons.

Amide and Methylene Region (δ 4.0–10.0 ppm)
  • Amide Proton (N1-H, δ ≈ 9.5 ppm, t): The amide proton is typically observed as a broad singlet. However, due to coupling with the two adjacent methylene protons (H8), it is expected to appear as a triplet. Its chemical shift is significantly downfield due to the deshielding effects of the adjacent carbonyl group and its involvement in potential hydrogen bonding.

  • Benzylic Protons (H8, δ ≈ 4.5 ppm, d): The two methylene protons are diastereotopic and adjacent to the amide nitrogen. They will be split by the single amide proton, resulting in a doublet.

Boronic Acid Protons
  • B(OH)₂ Protons (δ ≈ 8.4 ppm, s): In DMSO-d₆, the two acidic protons of the boronic acid group often appear as a broad singlet. The exact chemical shift can be highly variable depending on concentration, water content, and temperature.

Summary Table: Predicted ¹H NMR Data
Proton AssignmentPredicted δ (ppm)MultiplicityIntegrationCoupling Constant (J, Hz)
N1-H (Amide)~9.5t (triplet)1H³J ≈ 6.0 Hz
H4~8.7t (triplet)1H⁴J ≈ 2.0 Hz
H2, H6~8.5m (multiplet)2H-
B(OH)₂~8.4s (singlet)2H-
H10, H14 (ortho)~7.35d (doublet)2H³J ≈ 7.5 Hz
H11, H13 (meta)~7.30t (triplet)2H³J ≈ 7.5 Hz
H12 (para)~7.22t (triplet)1H³J ≈ 7.5 Hz
H8 (Benzylic CH₂)~4.5d (doublet)2H³J ≈ 6.0 Hz

Predicted ¹³C NMR Spectrum Analysis (125 MHz, DMSO-d₆)

The ¹³C NMR spectrum will provide complementary information, confirming the carbon skeleton of the molecule.

Carbonyl and Aromatic Region (δ 120–170 ppm)
  • Carbonyl Carbon (C7, δ ≈ 165 ppm): The amide carbonyl carbon is characteristically found in this downfield region.

  • Nitro-substituted Carbon (C5, δ ≈ 148 ppm): The carbon atom directly attached to the nitro group is strongly deshielded.

  • Carbamoyl-substituted Carbon (C3, δ ≈ 138 ppm): The carbon attached to the amide group will also be significantly downfield.

  • Boron-substituted Carbon (C1): The signal for carbon atoms bonded to boron can be broad and is often difficult to observe due to quadrupolar relaxation. Its predicted chemical shift is around δ ≈ 135 ppm , but it may be attenuated.

  • Aromatic CH Carbons (C2, C4, C6): These carbons will appear between δ ≈ 120–130 ppm . C4 will likely be the most downfield of this group due to its position between two meta-directing groups.

  • Benzyl Ring Carbons (C9-C14): The carbons of the benzyl ring will appear in their typical range.

    • C9 (ipso, δ ≈ 139 ppm): The carbon attached to the methylene group.

    • C10-C14 (δ ≈ 127–129 ppm): The remaining five CH carbons of the benzyl ring will have very similar chemical shifts and may overlap.

Aliphatic Region (δ 40–50 ppm)
  • Benzylic Carbon (C8, δ ≈ 43 ppm): The single sp³-hybridized methylene carbon will appear distinctly in the upfield region of the spectrum.

Summary Table: Predicted ¹³C NMR Data
Carbon AssignmentPredicted δ (ppm)Notes
C7 (C=O)~165Amide carbonyl.
C5 (C-NO₂)~148Deshielded by the nitro group.
C9 (ipso-benzyl)~139Benzyl carbon attached to CH₂.
C3 (C-CONH)~138Deshielded by the amide group.
C1 (C-B)~135Signal may be broad or have low intensity.
C10-C14~127-129Aromatic CH carbons of the benzyl ring.
C2, C4, C6~120-130Aromatic CH carbons of the main ring.
C8 (-CH₂-)~43Benzylic methylene carbon.

Validated Experimental Protocol

To ensure high-quality, reproducible data, the following experimental workflow should be followed. This protocol is designed as a self-validating system, from sample preparation to data acquisition.

G cluster_prep Sample Preparation cluster_acq NMR Data Acquisition (500 MHz Spectrometer) cluster_h1 ¹H NMR cluster_c13 ¹³C NMR cluster_proc Data Processing prep1 1. Weigh 15-20 mg of This compound prep2 2. Dissolve in 0.7 mL of DMSO-d₆ (99.9% D) prep1->prep2 prep3 3. Vortex/sonicate until fully dissolved prep2->prep3 prep4 4. Transfer solution to a 5 mm NMR tube prep3->prep4 acq_h1 1. Tune and shim instrument prep4->acq_h1 acq_c1 1. Use ¹H parameters to set up prep4->acq_c1 acq_h2 2. Set spectral width (~16 ppm) acq_h1->acq_h2 acq_h3 3. Acquire with 16-32 scans (Pulse Angle: 30°, Relaxation Delay: 2s) acq_h2->acq_h3 proc1 1. Apply Fourier Transform acq_h3->proc1 acq_c2 2. Set spectral width (~220 ppm) acq_c1->acq_c2 acq_c3 3. Acquire with 1024+ scans (Proton decoupled, Relaxation Delay: 2s) acq_c2->acq_c3 acq_c3->proc1 proc2 2. Phase correction proc1->proc2 proc3 3. Baseline correction proc2->proc3 proc4 4. Calibrate spectrum to DMSO solvent peak (δ 2.50 ppm) proc3->proc4 proc5 5. Integrate peaks (¹H) and pick peaks (¹³C) proc4->proc5

Caption: Standard Operating Procedure for NMR analysis.

Methodology Details:
  • Sample Preparation:

    • Analyte: this compound, dried to remove residual solvents.

    • Solvent: DMSO-d₆ is selected for its excellent solvating power for polar analytes and its high boiling point. Its residual proton signal at δ 2.50 ppm serves as an internal standard for chemical shift calibration.

    • Concentration: A concentration of 15-20 mg / 0.7 mL provides an optimal signal-to-noise ratio for both ¹H and ¹³C experiments without significant line broadening due to aggregation.

  • ¹H NMR Acquisition:

    • Number of Scans: 16 to 32 scans are typically sufficient for achieving a high signal-to-noise ratio for a sample of this concentration.

    • Relaxation Delay (d1): A 2-second delay ensures that all protons have sufficient time to relax back to their equilibrium state before the next pulse, which is crucial for accurate signal integration.

  • ¹³C NMR Acquisition:

    • Proton Decoupling: Broadband proton decoupling is employed to simplify the spectrum by collapsing all carbon signals into singlets, which enhances the signal-to-noise ratio.

    • Number of Scans: Due to the low natural abundance of the ¹³C isotope (~1.1%), a significantly higher number of scans (≥1024) is required to obtain a spectrum with adequate signal intensity.

  • Data Processing:

    • Referencing: All spectra must be referenced accurately. For ¹H NMR in DMSO-d₆, the residual solvent peak is set to δ 2.50 ppm. The ¹³C spectrum is then referenced to the DMSO-d₆ septet at δ 39.52 ppm. This step is crucial for comparing experimental data to literature values.

Conclusion

The combination of ¹H and ¹³C NMR spectroscopy provides an unambiguous and comprehensive structural characterization of this compound. The predicted spectra reveal a highly dispersed set of signals, allowing for the clear assignment of nearly every proton and carbon in the molecule. The strong deshielding effects of the nitro and carbamoyl groups dominate the chemical shifts of the central phenyl ring, while the benzyl group displays its characteristic pattern. Adherence to the provided experimental protocol will ensure the acquisition of high-fidelity data, enabling researchers and drug development professionals to confidently verify the identity and purity of this important chemical building block.

References

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2015). Introduction to Spectroscopy. Cengage Learning.
  • Hall, D. G. (Ed.). (2011).
  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Hermetter, A., & Pailer, M. (1978). ¹³C-NMR-Spektroskopie von Phenylboronsäuren. Organic Magnetic Resonance, 11(1), 12-14. [Link]

Methodological & Application

The Multifaceted Role of 3-(Benzylcarbamoyl)-5-nitrophenylboronic Acid in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Potential of a Specialized Boronic Acid Derivative

In the landscape of modern medicinal chemistry, boronic acids have emerged as a privileged class of compounds, transitioning from versatile synthetic intermediates to potent pharmacophores in their own right. Their unique ability to form reversible covalent bonds with active site nucleophiles, particularly the serine residues in proteases, has propelled them to the forefront of drug discovery. This guide focuses on a specific, highly functionalized derivative, 3-(Benzylcarbamoyl)-5-nitrophenylboronic acid , exploring its established and potential applications for researchers, scientists, and drug development professionals.

This compound, with its molecular formula C14H13BN2O5, possesses a unique architecture: a central phenylboronic acid core, a key functional group for biological activity and synthetic transformations.[1] This core is further decorated with a nitro group, which acts as a strong electron-withdrawing group, and a benzylcarbamoyl moiety. These substituents are not mere decorations; they are critical for modulating the compound's electronic properties, binding affinity, and selectivity for specific biological targets. This document will provide an in-depth exploration of its applications, from direct enzymatic inhibition to its use as a strategic building block in the synthesis of complex pharmaceutical agents.

Primary Application: Potent Inhibition of Plasma Kallikrein

A significant and patented application of this compound is its role as a potent inhibitor of plasma kallikrein.[2] This serine protease is a central player in the kallikrein-kinin system, a critical pathway involved in inflammation, blood pressure regulation, coagulation, and pain.

Mechanism of Action and Therapeutic Relevance

Plasma kallikrein acts on high-molecular-weight kininogen (HMWK) to release bradykinin, a potent inflammatory mediator that increases vascular permeability, causes vasodilation, and induces pain.[3] Dysregulation of this pathway is implicated in a variety of diseases, most notably hereditary angioedema (HAE), a debilitating and potentially life-threatening genetic disorder characterized by recurrent episodes of severe swelling.[3][4] Other conditions where plasma kallikrein activity is a factor include stroke, sepsis, inflammatory bowel disease, and thrombosis.[2]

This compound functions as an inhibitor by leveraging the electrophilic nature of its boron atom. The boronic acid moiety forms a stable, reversible covalent bond with the hydroxyl group of the catalytic serine residue in the active site of plasma kallikrein. This interaction mimics the transition state of substrate hydrolysis, effectively blocking the enzyme's catalytic activity and preventing the generation of bradykinin.

Visualizing the Kallikrein-Kinin System and Point of Inhibition

Kallikrein_Kinin_System cluster_activation Contact Activation Pathway cluster_kallikrein_activation Kallikrein Activation cluster_bradykinin_release Bradykinin Release & Effect cluster_inhibition Point of Inhibition Factor XII Factor XII Factor XIIa Factor XIIa Factor XII->Factor XIIa Contact with negatively charged surfaces Plasma Kallikrein Plasma Kallikrein Factor XIIa->Plasma Kallikrein Prekallikrein Prekallikrein Prekallikrein->Plasma Kallikrein Factor XIIa Bradykinin Bradykinin Plasma Kallikrein->Bradykinin Cleavage of HMWK HMWK High-Molecular-Weight Kininogen Biological Effects Vasodilation Increased Permeability Pain & Inflammation Bradykinin->Biological Effects B2 Receptor Activation Inhibitor 3-(Benzylcarbamoyl)-5- nitrophenylboronic acid Inhibitor->Plasma Kallikrein Inhibition

Caption: The Kallikrein-Kinin System and the inhibitory action of this compound.

Experimental Protocol: In Vitro Plasma Kallikrein Inhibition Assay

This protocol is adapted from methodologies described for screening plasma kallikrein inhibitors and is intended as a template for researchers.

Objective: To determine the inhibitory potency (IC50) of this compound against human plasma kallikrein.

Materials:

  • Human plasma kallikrein (commercial source)

  • Fluorogenic substrate for plasma kallikrein (e.g., H-D-Pro-Phe-Arg-AMC)

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4, 150 mM NaCl, 0.05% BSA

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • 96-well black microplates

  • Fluorometric plate reader (Excitation/Emission ~380/460 nm)

Procedure:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of this compound in 100% DMSO.

    • Perform serial dilutions of the stock solution in DMSO to create a range of concentrations (e.g., from 1 mM to 10 nM).

    • Further dilute each DMSO concentration 1:50 in Assay Buffer to create the final working solutions. The final DMSO concentration in the assay should be ≤1%.

  • Assay Setup:

    • In a 96-well plate, add 50 µL of Assay Buffer to all wells.

    • Add 25 µL of the diluted compound working solutions to the appropriate wells (test wells).

    • Add 25 µL of Assay Buffer with the corresponding DMSO concentration to the control wells (positive and negative controls).

  • Enzyme Addition:

    • Prepare a working solution of human plasma kallikrein in Assay Buffer at a concentration of 2X the final desired concentration (e.g., 2 nM for a final concentration of 1 nM).

    • Add 25 µL of the kallikrein solution to the test wells and positive control wells.

    • Add 25 µL of Assay Buffer to the negative control wells (substrate blank).

    • Incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.

  • Substrate Addition and Measurement:

    • Prepare a 2X working solution of the fluorogenic substrate in Assay Buffer (e.g., 200 µM for a final concentration of 100 µM).

    • Add 50 µL of the substrate solution to all wells to initiate the reaction.

    • Immediately place the plate in a fluorometric plate reader and measure the fluorescence intensity kinetically over 30 minutes at 37°C.

  • Data Analysis:

    • Calculate the rate of reaction (slope of the linear portion of the kinetic curve) for each well.

    • Subtract the average rate of the negative control wells from all other wells.

    • Determine the percent inhibition for each compound concentration relative to the positive control (100% activity).

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Application as a Versatile Building Block in Drug Discovery

Beyond its intrinsic biological activity, this compound is a valuable building block for synthesizing more complex drug candidates, primarily through the Suzuki-Miyaura cross-coupling reaction.

The Power of Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is one of the most powerful and widely used methods for forming carbon-carbon bonds in medicinal chemistry.[4] It involves the reaction of an organoboron compound (like our topic compound) with an organic halide or triflate in the presence of a palladium catalyst and a base. Its popularity stems from its mild reaction conditions, high functional group tolerance, and the commercial availability of a vast array of boronic acids.[4]

The presence of the boronic acid moiety on this compound allows medicinal chemists to couple this entire substituted phenyl ring to another molecular fragment (an aryl or heteroaryl halide), rapidly generating structural diversity and exploring structure-activity relationships (SAR).

Workflow for Suzuki-Miyaura Coupling in Drug Discovery

Suzuki_Miyaura_Workflow cluster_reactants Starting Materials cluster_reaction Reaction Conditions cluster_outcome Outcome Boronic_Acid 3-(Benzylcarbamoyl)-5- nitrophenylboronic acid Reaction_Vessel Suzuki-Miyaura Coupling Reaction Boronic_Acid->Reaction_Vessel Aryl_Halide Aryl/Heteroaryl Halide (R-X) (e.g., Bromopyridine) Aryl_Halide->Reaction_Vessel Catalyst Palladium Catalyst (e.g., Pd(PPh3)4) Catalyst->Reaction_Vessel Base Base (e.g., K2CO3, Cs2CO3) Base->Reaction_Vessel Solvent Solvent (e.g., Dioxane/Water) Solvent->Reaction_Vessel Purification Workup & Purification (Chromatography) Reaction_Vessel->Purification Product Biaryl Product (Novel Drug Candidate) Analysis Characterization (NMR, MS) Purification->Analysis Analysis->Product

Caption: A typical workflow for utilizing this compound in Suzuki-Miyaura coupling.

Representative Protocol: Suzuki-Miyaura Cross-Coupling

Objective: To synthesize a novel biaryl compound using this compound and a model aryl bromide.

Materials:

  • This compound (1.0 equiv)

  • Aryl bromide (e.g., 4-bromotoluene) (1.2 equiv)

  • Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0), Pd(PPh3)4) (0.05 equiv)

  • Base (e.g., Potassium Carbonate, K2CO3) (2.0 equiv)

  • Solvent: 1,4-Dioxane and Water (e.g., 4:1 mixture)

  • Round-bottom flask, condenser, magnetic stirrer, nitrogen/argon line

Procedure:

  • Setup:

    • To a round-bottom flask equipped with a magnetic stir bar and condenser, add this compound, the aryl bromide, and potassium carbonate.

    • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Reagent Addition:

    • Under the inert atmosphere, add the palladium catalyst to the flask.

    • Add the degassed solvent mixture (Dioxane/Water) via syringe.

  • Reaction:

    • Heat the reaction mixture to 80-100 °C with vigorous stirring.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting boronic acid is consumed (typically 4-12 hours).

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate and water.

    • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), and filter.

  • Purification and Analysis:

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate gradient).

    • Characterize the purified product by NMR and Mass Spectrometry to confirm its identity and purity.

Potential Applications and Future Directions

The structural features of this compound suggest its utility extends beyond plasma kallikrein inhibition.

  • Broader Serine Protease Inhibition: The boronic acid moiety is a well-established warhead for inhibiting various serine proteases.[5] It is plausible that this compound could show activity against other therapeutically relevant proteases such as thrombin, trypsin, or chymotrypsin. Further screening against a panel of proteases is a logical next step to uncover new therapeutic opportunities.

  • Prostate-Specific Antigen (PSA) Inhibition: Studies have shown that 3-nitrophenyl boronic acid can inhibit the enzymatic activity of PSA.[6] Given the structural similarity, this compound warrants investigation as a potentially more potent or selective PSA inhibitor for applications in prostate cancer research and therapeutics.

  • Probing Other Enzyme Classes: While serine proteases are the most common targets, boronic acids have also been developed as inhibitors for other enzyme classes, including histone deacetylases (HDACs).[5][7] The unique substitution pattern of this compound could confer novel selectivities.

Summary Data Table

Compound NameCAS NumberMolecular FormulaMolecular WeightPrimary Application
This compound871332-90-0C14H13BN2O5300.08 g/mol [1]Inhibitor of Plasma Kallikrein[2]

Conclusion

This compound is a compound of significant interest in medicinal chemistry. Its validated role as a plasma kallikrein inhibitor provides a solid foundation for its use in studying and developing treatments for inflammatory and coagulation-related disorders.[2] Furthermore, its chemical structure makes it an ideal scaffold for further synthetic elaboration via Suzuki-Miyaura coupling, enabling the rapid generation of new chemical entities for drug discovery programs. The potential for this compound to inhibit other proteases and enzymes underscores the need for continued investigation into its full biological activity profile. This guide provides the foundational knowledge and protocols for researchers to effectively harness the potential of this versatile molecule.

References

  • Inhibitors of plasma kallikrein. US7625944B2.
  • Plasma kallikrein inhibitors and uses thereof. US20210078999A1.
  • Inhibition of the enzymatic activity of prostate specific antigen by BA and 3-nitrophenyl boronic acid. ResearchGate. [Link]

  • Which boronic acids are used most frequently for synthesis of bioactive molecules. ChemRxiv. [Link]

  • Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. MDPI. [Link]

  • Plasma kallikrein inhibitors and uses thereof for treating hereditary angioedema attack. US-11286307-B2. PubChem. [Link]

  • (3-(Benzylcarbamoyl)-5-nitrophenyl)boronic acid. PubChem. [Link]

  • Design, Synthesis, and Biological Activity of Boronic Acid-Based Histone Deacetylase Inhibitors. ResearchGate. [Link]

Sources

Application Notes and Protocols: The Use of 3-(Benzylcarbamoyl)-5-nitrophenylboronic Acid in Covalent Inhibitor Design

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The strategic design of covalent inhibitors represents a paradigm of modern drug discovery, offering enhanced potency, prolonged duration of action, and the ability to target challenging binding sites. Within this class, boronic acids have emerged as a versatile chemical scaffold, capable of forming reversible covalent bonds with nucleophilic residues in target proteins. This document provides a comprehensive guide to the application of 3-(Benzylcarbamoyl)-5-nitrophenylboronic acid , a bespoke fragment, in the design and characterization of covalent inhibitors. We will explore its underlying chemical principles, propose a strategic workflow for its application, and provide detailed protocols for its characterization, from initial screening to in-depth kinetic and biophysical analysis.

Introduction: Deconstructing this compound

This compound is a synthetically accessible small molecule poised for covalent inhibitor design. Its structure can be dissected into three key functional components, each contributing to its potential as a targeted covalent inhibitor.

  • The Boronic Acid "Warhead": The boronic acid moiety is the reactive center of the molecule. It is an electrophilic group that can form a reversible covalent bond with nucleophilic amino acid residues such as serine, threonine, or lysine.[][2][3] This interaction mimics the tetrahedral transition state of substrate hydrolysis in many enzymes, making it a particularly effective inhibitor of proteases and other hydrolases.[4][5]

  • The Benzylcarbamoyl Scaffold: This component of the molecule provides a structural framework for non-covalent interactions with the target protein. The benzyl group can engage in hydrophobic and van der Waals interactions, while the carbamoyl group can participate in hydrogen bonding. These interactions are crucial for achieving binding affinity and selectivity.

  • The Nitrophenyl Core: The nitro group is a strong electron-withdrawing group, which can influence the electronic properties of the phenyl ring and the acidity of the boronic acid. This can modulate the reactivity of the boronic acid "warhead". Furthermore, nitroaromatic compounds are known to be involved in various biological interactions and can sometimes be reduced in cellular environments to reactive species.[6][7][8] This property, while potentially leading to off-target effects, can also be exploited in certain therapeutic contexts.[9][10]

Proposed Mechanism of Action and Workflow

Given the reactivity of the boronic acid with serine residues, a plausible application for this compound is in the development of inhibitors for serine proteases . The proposed mechanism involves a two-step process:

  • Initial Non-covalent Binding: The inhibitor first docks into the active site of the protease, driven by non-covalent interactions between the benzylcarbamoyl scaffold and the protein's binding pocket.

  • Reversible Covalent Bond Formation: The boronic acid moiety then forms a reversible covalent bond with the catalytic serine residue, leading to potent inhibition of the enzyme.

The following diagram illustrates this proposed mechanism:

G cluster_0 Step 1: Non-covalent Binding cluster_1 Step 2: Covalent Modification Enzyme Enzyme EI_complex Enzyme-Inhibitor (Non-covalent Complex) Enzyme->EI_complex Ki = koff/kon Inhibitor Inhibitor Inhibitor->EI_complex EI_covalent Enzyme-Inhibitor (Covalent Adduct) EI_complex->EI_covalent k_inact / k_react

Caption: Proposed two-step mechanism of covalent inhibition.

The following experimental workflow is designed to validate this hypothesis and characterize the inhibitory properties of the compound.

workflow cluster_screening Initial Screening & Hit Validation cluster_kinetics Kinetic Characterization cluster_biophysical Biophysical Characterization cluster_cellular Cell-based Assays HTS High-Throughput Screening (e.g., Fluorescence-based assay) IC50 IC50 Determination HTS->IC50 Kinetics Enzyme Kinetics (Ki, kinact, kreact) IC50->Kinetics SPR Surface Plasmon Resonance (SPR) (kon, koff, KD) Kinetics->SPR ITC Isothermal Titration Calorimetry (ITC) (ΔH, ΔS, KD) SPR->ITC Cell Cellular Potency & Toxicity ITC->Cell

Caption: Experimental workflow for covalent inhibitor characterization.

Experimental Protocols

Materials and Reagents
  • Compound: this compound (powder form)

  • Enzyme: Purified serine protease of interest (e.g., Trypsin, Chymotrypsin, or a disease-relevant protease)

  • Substrate: Fluorogenic or chromogenic substrate specific to the chosen protease

  • Buffers: Assay buffer (e.g., Tris-HCl or HEPES with appropriate pH and salt concentration), SPR running buffer, ITC buffer

  • Instrumentation: Plate reader (fluorescence or absorbance), Surface Plasmon Resonance (SPR) instrument, Isothermal Titration Calorimetry (ITC) instrument

Protocol 1: Enzyme Inhibition Assay (IC50 Determination)

This protocol determines the concentration of the inhibitor required to reduce enzyme activity by 50%.

  • Prepare Reagents:

    • Dissolve this compound in DMSO to a stock concentration of 10 mM.

    • Prepare serial dilutions of the inhibitor in assay buffer.

    • Prepare enzyme and substrate solutions in assay buffer at appropriate concentrations.

  • Assay Procedure:

    • In a 96-well plate, add 50 µL of each inhibitor dilution.

    • Add 25 µL of the enzyme solution to each well and incubate for a defined pre-incubation time (e.g., 30 minutes) at room temperature. This allows the inhibitor to bind to the enzyme before the addition of the substrate.

    • Initiate the enzymatic reaction by adding 25 µL of the substrate solution to each well.

    • Monitor the change in fluorescence or absorbance over time using a plate reader.

  • Data Analysis:

    • Calculate the initial reaction rates for each inhibitor concentration.

    • Plot the percentage of enzyme inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a dose-response curve to determine the IC50 value.

Protocol 2: Kinetic Analysis of Reversible Covalent Inhibition

This protocol aims to determine the kinetic parameters of the two-step inhibition mechanism.[11][12][13]

  • Experimental Setup:

    • Perform the enzyme inhibition assay as described in Protocol 1, but with varying pre-incubation times of the enzyme and inhibitor before adding the substrate.

    • Measure the enzymatic activity at each pre-incubation time point for a range of inhibitor concentrations.

  • Data Analysis:

    • For each inhibitor concentration, plot the observed rate constant (k_obs) of inactivation against the pre-incubation time.

    • The data should fit to a single exponential decay curve, from which k_obs can be determined.

    • Plot the k_obs values against the inhibitor concentration. This plot should follow a hyperbolic curve.

    • Fit the data to the following equation to determine k_inact (the maximum rate of inactivation) and K_i (the initial binding affinity): k_obs = k_inact * [I] / (K_i + [I])

ParameterDescriptionHypothetical Value
IC50 Half-maximal inhibitory concentration1.5 µM
K_i Initial non-covalent binding affinity2.3 µM
k_inact Maximum rate of inactivation0.1 min⁻¹
k_react Rate of covalent bond formation0.05 min⁻¹
Protocol 3: Surface Plasmon Resonance (SPR) for Binding Kinetics

SPR is used to measure the real-time association (k_on) and dissociation (k_off) rates of the inhibitor to the target enzyme.[14][15][16][17][18]

  • Immobilization of Enzyme:

    • Covalently immobilize the purified serine protease onto a sensor chip surface using standard amine coupling chemistry.

  • Binding Analysis:

    • Prepare a series of dilutions of this compound in SPR running buffer.

    • Inject the inhibitor solutions over the immobilized enzyme surface at a constant flow rate.

    • Monitor the change in the SPR signal (response units, RU) over time to observe the association phase.

    • After the association phase, flow running buffer over the sensor surface to monitor the dissociation of the inhibitor.

  • Data Analysis:

    • Fit the association and dissociation curves to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (k_on) and the dissociation rate constant (k_off).

    • Calculate the equilibrium dissociation constant (K_D) from the ratio of k_off to k_on (K_D = k_off / k_on).

ParameterDescriptionHypothetical Value
k_on Association rate constant2.5 x 10⁴ M⁻¹s⁻¹
k_off Dissociation rate constant5.0 x 10⁻³ s⁻¹
K_D Equilibrium dissociation constant200 nM
Protocol 4: Isothermal Titration Calorimetry (ITC) for Thermodynamic Profiling

ITC directly measures the heat changes upon binding, providing a complete thermodynamic profile of the interaction.[19][20][21][22][23]

  • Sample Preparation:

    • Dialyze the purified enzyme and dissolve the inhibitor in the same buffer to minimize heat of dilution effects.

    • Load the enzyme solution into the sample cell and the inhibitor solution into the titration syringe.

  • Titration:

    • Perform a series of small injections of the inhibitor solution into the enzyme solution while monitoring the heat evolved or absorbed.

  • Data Analysis:

    • Integrate the heat pulses to generate a binding isotherm.

    • Fit the binding isotherm to a suitable binding model to determine the binding affinity (K_D), stoichiometry (n), and the enthalpy of binding (ΔH).

    • Calculate the Gibbs free energy (ΔG) and entropy (ΔS) of binding using the equation: ΔG = -RTln(1/K_D) = ΔH - TΔS.

ParameterDescriptionHypothetical Value
K_D Equilibrium dissociation constant250 nM
n Stoichiometry of binding1.1
ΔH Enthalpy of binding-8.5 kcal/mol
ΔG Gibbs free energy of binding-9.2 kcal/mol
ΔS Entropy of binding2.3 cal/mol·K

Practical Considerations and Troubleshooting

  • Solubility: Boronic acids can have limited aqueous solubility. Ensure complete dissolution in DMSO before preparing aqueous dilutions.

  • Stability: Boronic acids can be susceptible to oxidation.[24] Store stock solutions at -20°C and prepare fresh dilutions for each experiment.

  • Non-specific Binding: The reactivity of the boronic acid can sometimes lead to non-specific binding. Include appropriate controls, such as a structurally similar compound without the boronic acid, to assess specificity.

  • Nitro Group Metabolism: In cell-based assays, be aware that the nitro group can be metabolically reduced, potentially leading to altered activity or toxicity.[6][7]

Conclusion

This compound represents a promising starting point for the development of targeted covalent inhibitors. Its modular structure allows for systematic optimization of both non-covalent and covalent interactions with a target protein. The protocols outlined in this document provide a robust framework for characterizing the inhibitory mechanism and binding properties of this and similar boronic acid-based compounds, thereby accelerating the drug discovery process.

References

  • Bio-protocol. (2018). Isothermal Titration Calorimetry: A Biophysical Method to Characterize the Interaction between Label-free Biomolecules in Solution. Bio-protocol, 8(15), e2956. [Link]

  • Mader, L. K., & Keillor, J. W. (2018). Methods for kinetic evaluation of reversible covalent inhibitors from time-dependent IC50 data. RSC Medicinal Chemistry, 9(8), 1336-1343. [Link]

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  • Mader, L. K., & Keillor, J. W. (2018). Methods for kinetic evaluation of reversible covalent inhibitors from time-dependent IC50 data. RSC Medicinal Chemistry, 9(8), 1336-1343. [Link]

  • Pompili, E., & Saponaro, A. (2017). Isothermal titration calorimetry for studying protein-ligand interactions. Methods in Molecular Biology, 1521, 1-13. [Link]

  • Ciulli, A. (2013). Intrinsic Thermodynamics of Protein-Ligand Binding by Isothermal Titration Calorimetry as Aid to Drug Design. Methods in Molecular Biology, 1008, 323-343. [Link]

  • Day, Y. S. N., et al. (2002). A surface plasmon resonance-based assay for small molecule inhibitors of human cyclophilin A. Analytical Biochemistry, 302(1), 1-10. [Link]

  • Pompili, E., & Saponaro, A. (2017). Isothermal titration calorimetry for studying protein-ligand interactions. Methods in Molecular Biology, 1521, 1-13. [Link]

  • de Witte, W. E. A., et al. (2022). A Comprehensive Guide for Assessing Covalent Inhibition in Enzymatic Assays Illustrated with Kinetic Simulations. Current Protocols, 2(6), e419. [Link]

  • de Witte, W. E. A., et al. (2022). A Comprehensive Guide for Assessing Covalent Inhibition in Enzymatic Assays Illustrated with Kinetic Simulations. Current Protocols, 2(6), e419. [Link]

  • Malvern Panalytical. (2019). Best Practices for Isothermal Titration Calorimetry to study binding interactions - Part 1. [Link]

  • Mader, L. K., & Keillor, J. W. (2018). Methods for Kinetic Evaluation of Reversible Covalent Inhibitors from Time-Dependent IC50 Data. RSC Medicinal Chemistry, 9(8), 1336-1343. [Link]

  • Gifford Bioscience. (n.d.). Data Sheet SPR Kinetic Affinity Assay Protocol. [Link]

  • Brimacombe, K. R., et al. (2023). Determining the Affinity and Kinetics of Small Molecule Inhibitors of Galectin-1 Using Surface Plasmon Resonance. Molecules, 28(12), 4821. [Link]

  • Creative Biostructure. (n.d.). Characterization of Small Molecule–Protein Interactions Using SPR Method. [Link]

  • Mader, L. K., & Keillor, J. W. (2018). A practical guide for the assay-dependent characterisation of irreversible inhibitors. RSC Chemical Biology, 2(1), 164-175. [Link]

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  • News-Medical.Net. (2023). Assessing small molecule kinetics and affinity through SPR screening. [Link]

  • Copperman, J., et al. (2021). Kinetic Modeling of Covalent Inhibition: Effects of Rapidly Fluctuating Intermediate States. Journal of Chemical Theory and Computation, 17(6), 3745-3755. [Link]

  • Bitar, L., & Jaber, A. (2023). The Role of Nitro Groups in Pharmaceuticals: Effects and Interactions with Biological Systems. ResearchGate. [Link]

  • National Center for Biotechnology Information. (2012). Protease Assays. In Assay Guidance Manual. [Link]

  • Parales, R. E., et al. (2002). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews, 66(4), 682-735. [Link]

  • Williams, S. A., et al. (2008). Potent and Selective Peptidyl Boronic Acid Inhibitors of the Serine Protease Prostate-Specific Antigen. Journal of Medicinal Chemistry, 51(24), 8000-8009. [Link]

  • Lopes, M. S., et al. (2015). Synthesis of nitroaromatic compounds as potential anticancer agents. Anticancer Agents in Medicinal Chemistry, 15(2), 206-216. [Link]

  • Porta, E. O. J., & Kales, K. (2023). Microplate-Based Enzymatic Activity Assay Protocol Powered by Activity-Based Probes. ChemRxiv. [Link]

  • de Graaf, C., et al. (2019). Rapid approach to complex boronic acids. Science Advances, 5(7), eaaw4607. [Link]

  • Martinez-Alvarez, I., & Alvarado, Y. J. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Molecules, 27(11), 3624. [Link]

  • Welch, D. S., et al. (2017). Practical High-Throughput Experimentation for Chemists. ACS Medicinal Chemistry Letters, 8(6), 590-595. [Link]

  • Smith, A. M., et al. (2011). Facile Analysis and Sequencing of Linear and Branched Peptide Boronic Acids by MALDI Mass Spectrometry. Analytical Chemistry, 83(15), 6038-6045. [Link]

  • ResearchGate. (n.d.). Inhibition mechanism of peptide boronic acids against serine protease. [Link]

  • BMG LABTECH. (n.d.). A troubleshooting guide to microplate-based assays. [Link]

  • Tan, J., & Li, Z. (2021). Recent developments in the medicinal chemistry of single boron atom-containing compounds. Acta Pharmaceutica Sinica B, 11(8), 2191-2212. [Link]

  • António, J. P. M., et al. (2019). Boronic acids as building blocks for the construction of therapeutically useful bioconjugates. Chemical Society Reviews, 48(12), 3513-3536. [Link]

  • Brem, J., et al. (2021). High-Throughput Crystallography Reveals Boron-Containing Inhibitors of a Penicillin-Binding Protein with Di- and Tricovalent Binding Modes. Journal of the American Chemical Society, 143(33), 13248-13258. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Suzuki-Miyaura Coupling Reactions for Electron-Deficient Boronic Acids

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support center for navigating the complexities of Suzuki-Miyaura cross-coupling reactions, with a specialized focus on challenging electron-deficient boronic acids. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter hurdles in achieving optimal yields and purity. Here, we move beyond standard protocols to provide in-depth, mechanistically grounded troubleshooting advice and frequently asked questions, empowering you to rationalize experimental outcomes and strategically refine your reaction conditions.

Part 1: Troubleshooting Guide

This section addresses specific experimental failures in a question-and-answer format, offering a systematic approach to problem-solving.

Question 1: My Suzuki coupling with an electron-deficient boronic acid has stalled, resulting in low to no yield of the desired product. What are the primary factors to investigate?

Answer:

Failure in Suzuki couplings involving electron-deficient boronic acids often stems from issues related to catalyst activity, suboptimal reaction conditions that disfavor the key steps of the catalytic cycle, or degradation of the boronic acid itself. A systematic check of the following parameters is the first critical step.[1]

Initial Diagnostic Checklist:

  • Catalyst Integrity and Activity: The active catalyst in the Suzuki-Miyaura coupling is a Pd(0) species.[1][2] If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂), it must be efficiently reduced in situ. Inefficient reduction can be a major bottleneck.

    • Actionable Insight: Consider switching to a modern, air-stable Pd(II) precatalyst, such as a Buchwald G3 or G4 palladacycle (e.g., XPhos Pd G3). These precatalysts are designed for rapid and quantitative generation of the active Pd(0) catalyst, which can outcompete boronic acid decomposition pathways.[3]

  • Oxygen Contamination: Rigorous exclusion of oxygen is paramount. Oxygen can lead to the oxidative homocoupling of your boronic acid (Ar-Ar) and can also oxidize the active Pd(0) catalyst to an inactive Pd(II) state, effectively killing the reaction.[2][3]

    • Actionable Insight: Ensure your solvents are thoroughly degassed using methods like sparging with an inert gas (argon or nitrogen) for an extended period or through several freeze-pump-thaw cycles.[3] Maintain a positive pressure of inert gas throughout the reaction setup and duration.

  • Ineffective Base or Solvent System: The choice of base and solvent is deeply interconnected and crucial for facilitating the transmetalation step, which is often rate-limiting, especially with electron-deficient partners.[4]

    • Actionable Insight: For electron-deficient boronic acids, a stronger base is often required to form the more nucleophilic boronate species necessary for efficient transmetalation.[1][5] Consider switching from weaker bases like Na₂CO₃ to stronger, non-nucleophilic bases such as K₃PO₄ or Cs₂CO₃.[3][4] Aprotic polar solvents like dioxane, THF, or DMF, often in combination with water, are common choices.[4] However, the optimal solvent can be substrate-dependent and may require screening.[6][7]

Question 2: I am observing significant amounts of a side product that corresponds to the protonated starting material of my boronic acid (protodeboronation). How can I minimize this pathway?

Answer:

Protodeboronation, the cleavage of the C–B bond and its replacement with a C–H bond, is a major competing side reaction, particularly for electron-deficient and heteroaromatic boronic acids.[3][8] The electron-withdrawing groups on the aryl ring make the ipso-carbon more susceptible to protonolysis, especially under the basic, often aqueous, conditions of the reaction.

Strategies to Mitigate Protodeboronation:

  • Use Boronic Acid Surrogates: Boronic esters (e.g., pinacol esters) or potassium trifluoroborate salts are significantly more stable towards protodeboronation than the free boronic acids.[3][8][9] These derivatives can be used directly and often provide superior results for labile substrates. Diethanolamine (DABO) adducts also offer an air- and water-stable alternative that can be employed directly.[1][10]

  • Employ Anhydrous Conditions: Since water can be a proton source that facilitates protodeboronation, switching to strictly anhydrous conditions can be highly effective.[3] This involves using anhydrous solvents and bases. The addition of trimethyl borate can also help to create an anhydrous environment.[3]

  • Accelerate the Cross-Coupling: The principle here is kinetic. If the desired Suzuki coupling can be made to occur much faster than the rate of protodeboronation, the side reaction becomes negligible.

    • Use a Rapid Catalyst System: Highly active precatalysts (e.g., those incorporating Buchwald ligands like XPhos or SPhos) generate the active Pd(0) species quickly, promoting rapid oxidative addition and subsequent catalytic turnover.[3] This ensures the boronic acid is consumed in the desired pathway before it has time to decompose.

Question 3: My reaction is producing a significant amount of homocoupled product from my boronic acid (Ar-B(OH)₂ → Ar-Ar). What causes this and how can it be prevented?

Answer:

The homocoupling of boronic acids is primarily caused by the presence of oxygen, which facilitates an oxidative coupling process catalyzed by palladium.[2][3] It can also occur during the in situ reduction of a Pd(II) precatalyst, where the boronic acid can act as a reductant, leading to its own coupling.[2]

Methods to Suppress Homocoupling:

  • Rigorous Degassing: This is the most critical factor. As mentioned previously, ensure solvents and the reaction headspace are completely free of oxygen by sparging with argon or nitrogen or using freeze-pump-thaw cycles.[3]

  • Use a Pd(0) Source or Efficient Precatalyst: Starting directly with a Pd(0) source like Pd₂(dba)₃ or Pd(PPh₃)₄ can sometimes mitigate homocoupling that arises from the reduction step of a Pd(II) source.[3][4] Alternatively, using a modern precatalyst that ensures rapid and clean generation of Pd(0) is highly recommended.

  • Optimize Ligand Choice: Bulky, electron-rich phosphine ligands (e.g., Buchwald ligands, P(t-Bu)₃) can promote the desired reductive elimination step of the cross-coupling cycle, making it more favorable than the competing homocoupling pathway.[4][11][12]

Part 2: Frequently Asked Questions (FAQs)

Q1: Why are electron-deficient boronic acids considered "challenging" coupling partners?

The challenges arise from fundamental electronic effects that impact key steps in the Suzuki-Miyaura catalytic cycle.

  • Slow Transmetalation: The transmetalation step involves the transfer of the aryl group from the boron atom to the palladium center.[5] This step is facilitated by the formation of a "boronate" complex (e.g., [Ar-B(OH)₃]⁻) after reaction with a base.[13] Electron-withdrawing groups on the aryl ring decrease the nucleophilicity of the ipso-carbon attached to boron, slowing down its transfer to the electron-rich Pd(II) center.[8][14]

  • Increased Susceptibility to Protodeboronation: The same electron-withdrawing groups that hinder transmetalation make the C-B bond weaker and more polarized, rendering it more susceptible to cleavage by proton sources (protodeboronation).[3][8][15]

Q2: How do I choose the right ligand for coupling an electron-deficient boronic acid?

The ligand plays a crucial role in stabilizing the palladium catalyst and modulating its reactivity. For challenging couplings with electron-deficient partners, the ligand must promote both the oxidative addition and the reductive elimination steps.

  • Electron-Rich & Bulky Ligands: Ligands that are both electron-rich and sterically hindered are generally preferred.

    • Electron-richness (e.g., from alkyl groups on the phosphorus) increases the electron density on the palladium center. This facilitates the initial oxidative addition of the aryl halide to the Pd(0) catalyst and promotes the final, product-forming reductive elimination step from the Pd(II) intermediate.[5][9]

    • Bulkiness promotes the formation of coordinatively unsaturated, highly active monoligated Pd(0) species and can accelerate the reductive elimination step.[5]

  • Recommended Ligands: The most successful ligands for these systems are often bulky biaryl monophosphine ligands (Buchwald-type ligands) such as XPhos, SPhos, and RuPhos .[3] N-heterocyclic carbenes (NHCs) can also be highly effective due to their strong σ-donating properties.[3]

Q3: What is the mechanistic role of the base, and which one should I use?

The base is not merely a spectator; it is a critical activator in the catalytic cycle. Its primary role is to activate the boronic acid to form a more nucleophilic boronate species, which is essential for the transmetalation step to proceed.[5][13][16]

  • Mechanism of Activation: Ar-B(OH)₂ + Base → [Ar-B(OH)₃]⁻ + [Base-H]⁺

  • Base Selection:

    • Stronger is often better: For electron-deficient boronic acids, a stronger base is generally needed to drive the formation of the boronate and accelerate the slow transmetalation step.

    • Recommended Bases: Finely powdered potassium phosphate (K₃PO₄ ), cesium carbonate (Cs₂CO₃ ), or potassium tert-butoxide (KOtBu ) are often superior to weaker bases like sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃).[1][3]

BasepKa (of conjugate acid)Typical Use Case
K₂CO₃ 10.3General purpose, often insufficient for difficult couplings.
K₃PO₄ 12.3Excellent, moderately strong base for electron-deficient partners.[3]
Cs₂CO₃ 10 (approx.)Effective due to high solubility and cation effects.[3]
KOtBu 19Very strong base, useful for highly challenging substrates.

Table 1: Comparison of commonly used bases in Suzuki-Miyaura coupling.

Part 3: Protocols and Visualizations

General Experimental Protocol for a Challenging Suzuki Coupling

This protocol provides a robust starting point for coupling an electron-deficient boronic acid with an aryl halide.

  • Vessel Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), the electron-deficient boronic acid or ester (1.2–1.5 equiv), and a finely powdered, dry base (e.g., K₃PO₄, 2.0–3.0 equiv).[1]

  • Inert Atmosphere: Seal the vial with a septum cap. Evacuate the vial and backfill with an inert gas (e.g., argon). Repeat this cycle three times to ensure a completely inert atmosphere.[1]

  • Reagent Addition: Under a positive pressure of inert gas, add the palladium precatalyst (e.g., XPhos Pd G3, 0.5–2 mol%).[1]

  • Solvent Addition: Add the degassed solvent system (e.g., Dioxane/H₂O 10:1) via syringe to achieve a final concentration of 0.1–0.5 M with respect to the limiting reagent.[1]

  • Reaction: Place the sealed vial in a preheated heating block or oil bath and stir vigorously at the desired temperature (typically 80–110 °C).[1]

  • Monitoring & Workup: Monitor the reaction by TLC, GC-MS, or LC-MS. Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate), wash with water and brine, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[1]

  • Purification: Purify the crude product by flash column chromatography.[1]

Visualizing the Suzuki-Miyaura Catalytic Cycle

The following diagram illustrates the key steps of the catalytic cycle. For electron-deficient boronic acids, the Transmetalation step is often the rate-determining step.

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OA_Complex Ar-Pd(II)(X)L₂ (Oxidative Addition) Pd0->OA_Complex Oxidative Addition ArX Aryl Halide (Ar-X) ArX->OA_Complex Trans_Complex Ar-Pd(II)(Ar')L₂ (Transmetalation) OA_Complex->Trans_Complex Transmetalation (Often Rate-Limiting) Boronic Ar'-B(OH)₂ Boronate [Ar'-B(OH)₃]⁻ (Activated Boronate) Boronic->Boronate Base Base (e.g., K₃PO₄) Base->Boronate Boronate->Trans_Complex Trans_Complex->Pd0 Reductive Elimination Product Product (Ar-Ar') Trans_Complex->Product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting Workflow Diagram

This flowchart provides a logical sequence for diagnosing and solving common issues encountered with electron-deficient boronic acids.

Troubleshooting_Workflow Start Low Yield with Electron-Deficient Boronic Acid Check1 Is Protodeboronation Observed? Start->Check1 Solution1 1. Switch to Boronic Ester / Trifluoroborate 2. Use Anhydrous Conditions 3. Use Faster Catalyst (e.g., Buchwald G3/G4) Check1->Solution1 Yes Check2 Is Homocoupling Observed? Check1->Check2 No End Successful Coupling Solution1->End Solution2 1. Improve Degassing Protocol 2. Use Pd(0) Source or Efficient Precatalyst Check2->Solution2 Yes Check3 No Side Products, Just Low Conversion Check2->Check3 No Solution2->End Solution3 Slow Transmetalation is Likely 1. Use Stronger Base (K₃PO₄, Cs₂CO₃) 2. Use Electron-Rich, Bulky Ligand (XPhos) 3. Increase Reaction Temperature Check3->Solution3 Yes Solution3->End

Caption: Troubleshooting flowchart for electron-deficient boronic acids.

References

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Chemistry LibreTexts. (2019, June 5). 2.6: Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Carrow, B. P., & Hartwig, J. F. (n.d.). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. National Institutes of Health. Retrieved from [Link]

  • Thomas, A. A., & Denmark, S. E. (n.d.). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. National Institutes of Health. Retrieved from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • ResearchGate. (2025, August 5). Solvent Effects on the Selectivity of Palladium‐Catalyzed Suzuki‐Miyaura Couplings | Request PDF. Retrieved from [Link]

  • Rocard, L., & Hudhomme, P. (2019). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. MDPI. Retrieved from [Link]

  • ResearchGate. (2014, July 7). Which conditions are favorable for the efficient Suzuki coupling?. Retrieved from [Link]

  • Reddit. (2024, September 4). Struggling with Suzuki Reaction : r/Chempros. Retrieved from [Link]

  • ResearchGate. (2023, November 1). Recent Advances in Pd‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions with Triflates or Nonaflates. Retrieved from [Link]

  • Chirik Group. (2022, February 15). Transmetalation of Boron reagents. Retrieved from [Link]

  • ResearchGate. (n.d.). Selected examples for the site selective SM cross‐coupling with electron‐deficient and neutral aryl boronic acids. Retrieved from [Link]

  • Reddit. (2021, July 9). Diagnosing issues with a failed Suzuki coupling? : r/Chempros. Retrieved from [Link]

  • American Chemical Society. (n.d.). Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. Journal of the American Chemical Society. Retrieved from [Link]

  • wwjmrd. (n.d.). Recent Advances in the development of Suzuki Miyaura Coupling Reactions. Retrieved from [Link]

  • ResearchGate. (2019, February 13). (PDF) Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • ACS Publications. (2014, March 17). Carbonylative Suzuki Couplings of Aryl Bromides with Boronic Acid Derivatives under Base-Free Conditions. Organic Letters. Retrieved from [Link]

  • ResearchGate. (2018, March 28). (PDF) Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Retrieved from [Link]

  • National Institutes of Health. (n.d.). DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions. PMC. Retrieved from [Link]

  • MDPI. (n.d.). Single-Atom Site Photocatalysts Boosting Organic Synthesis: The Integration of a Metal Active Site and Photosensitive Unit. Retrieved from [Link]

  • ACS Publications. (n.d.). C−C Reductive Elimination in Palladium Complexes, and the Role of Coupling Additives. A DFT Study Supported by Experiment. Journal of the American Chemical Society. Retrieved from [Link]

Sources

Technical Support Center: Troubleshooting Low Yields with 3-(Benzylcarbamoyl)-5-nitrophenylboronic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for 3-(Benzylcarbamoyl)-5-nitrophenylboronic acid. This guide is designed for researchers, medicinal chemists, and process development scientists to diagnose and resolve common issues encountered when using this reagent, particularly in palladium-catalyzed cross-coupling reactions. Our goal is to provide not just solutions, but a deeper understanding of the underlying chemical principles to empower you to optimize your reactions effectively.

Understanding the Reagent: A Chemist's Perspective

This compound is a valuable building block, but its structure presents specific challenges. It is an electron-deficient arylboronic acid . The strong electron-withdrawing effects of the meta-nitro group and the amide functionality significantly influence its reactivity. This electronic nature makes the carbon-boron bond more susceptible to cleavage, particularly through a process called protodeboronation, which is often the primary cause of low yields.[1] Understanding this inherent reactivity is the first step toward successful troubleshooting.

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular Formula C₁₄H₁₃BN₂O₅[2]
Molecular Weight 300.08 g/mol [2]
Appearance Typically a solidVSNCHEM[3]
CAS Number 871332-90-0VSNCHEM[3]

Troubleshooting Guide: Diagnosing and Solving Low Yields

This section is structured as a series of common problems encountered in the lab. For each issue, we explore the probable causes rooted in chemical mechanisms and provide actionable, step-by-step solutions.

Q1: My reaction has stalled, or the conversion is very low. What are the likely causes?

Low or incomplete conversion is often a sign that the catalytic cycle is inefficient, allowing side reactions to dominate. The primary suspects are catalyst deactivation, suboptimal base or solvent choice, or poor reagent quality.

Cause A: Inefficient Catalyst System

The Suzuki-Miyaura catalytic cycle involves three key steps: oxidative addition, transmetalation, and reductive elimination.[4] For an electron-deficient boronic acid and potentially a deactivated (electron-rich) aryl halide, the transmetalation and reductive elimination steps can be slow. The catalyst must be robust enough to overcome these hurdles.

  • Solution 1: Select an Appropriate Ligand. Standard ligands like triphenylphosphine (PPh₃) are often insufficient. Use bulky, electron-rich phosphine ligands that accelerate both transmetalation and reductive elimination.[5] Modern "Buchwald" ligands are designed for this purpose.

    • Recommended Ligands: XPhos, SPhos, RuPhos. These ligands promote the formation of the active, monoligated Pd(0) species essential for catalysis.[6]

  • Solution 2: Use a Modern Palladium Precatalyst. Instead of traditional sources like Pd(OAc)₂ or Pd₂(dba)₃, which require in situ reduction and can lead to inconsistent results, use a well-defined palladium(II) precatalyst.[6][7] These form the active Pd(0) species cleanly and stoichiometrically.

    • Recommended Precatalysts: XPhos Pd G3, SPhos Pd G2. These are air- and moisture-stable solids, simplifying reaction setup and improving reproducibility.[7]

Cause B: Suboptimal Base Selection

The base plays a crucial role: it activates the boronic acid by converting it to a more nucleophilic boronate anion (Ar-B(OH)₃⁻), which is the active species in the transmetalation step.[8][9][10][11] However, an overly strong or highly aqueous base can accelerate the undesired protodeboronation side reaction.[12][13]

  • Solution: Screen a Range of Bases. The ideal base is strong enough to facilitate boronate formation but not so strong that it promotes rapid protodeboronation.

    • Start with: K₃PO₄ or K₂CO₃. These are generally effective and less harsh than hydroxides (e.g., NaOH, KOH).

    • For sensitive substrates: Consider using a fluoride source like CsF or KF, which can activate the boronic acid with minimal hydrolysis.[10]

    • Anhydrous Conditions: If protodeboronation is severe, using anhydrous conditions with a base like powdered, dry K₃PO₄ can be effective.

Q2: My primary byproduct is benzyl-3-nitrobenzamide. What is happening and how can I stop it?

Observing large amounts of the corresponding arene (Ar-H instead of Ar-Ar') is the classic signature of protodeboronation . This side reaction involves the cleavage of the C-B bond and its replacement with a C-H bond from a proton source (typically water).[14] Electron-deficient boronic acids like yours are particularly susceptible to this pathway, especially under basic conditions.[1][12]

Diagram 1: Troubleshooting Protodeboronation

G start High Protodeboronation (Ar-H byproduct) check_water Is excess water present? start->check_water check_base Is the base too strong (e.g., NaOH, KOH)? start->check_base check_temp Is the reaction temperature too high or time too long? start->check_temp check_catalyst Is the catalytic cycle slow? start->check_catalyst sol_water Use anhydrous solvents. Use dried base (K3PO4). check_water->sol_water Yes sol_base Switch to a milder base (e.g., K3PO4, Cs2CO3, CsF). check_base->sol_base Yes sol_temp Lower temperature. Monitor reaction closely to avoid prolonged heating after completion. check_temp->sol_temp Yes sol_catalyst Use a more active catalyst system (e.g., Buchwald ligand/precatalyst) to accelerate coupling. check_catalyst->sol_catalyst Yes

Caption: Decision tree for troubleshooting protodeboronation.

  • Solution 1: Minimize Water Content. While some water can be beneficial in Suzuki reactions (aiding base dissolution and boronate formation), excess water provides the proton source for protodeboronation.

    • Use anhydrous solvents (e.g., dioxane, toluene, 2-MeTHF).

    • If a co-solvent is needed, strictly control the amount of water (e.g., 10:1 organic:water).

    • Use a finely powdered, anhydrous base like K₃PO₄.

  • Solution 2: Use a "Slow-Release" Boron Source. Convert the boronic acid to a more stable boronic ester, such as a pinacol (Bpin) or MIDA boronate ester.[14] These esters are more resistant to protodeboronation and slowly hydrolyze in situ to release the boronic acid, keeping its concentration low and minimizing the side reaction.[5][14]

  • Solution 3: Accelerate the Productive Reaction. The faster your desired Suzuki coupling occurs, the less time there is for the protodeboronation side reaction. Employing a highly active catalyst system (as described in Q1) is one of the most effective strategies to improve the ratio of desired product to protodeboronated byproduct.[14]

Q3: I'm seeing a significant amount of a high molecular weight byproduct, likely from homocoupling. What causes this?

The formation of a biaryl product derived from two molecules of your boronic acid (Ar-Ar) is known as homocoupling . This is typically an oxidative process mediated by palladium(II) species and is often exacerbated by the presence of oxygen.[5][15]

  • Solution 1: Rigorously Degas Your Reaction. Oxygen is the primary culprit in promoting homocoupling. Ensure all solvents and the reaction headspace are free of oxygen.

    • Degassing Method: The "freeze-pump-thaw" method (three cycles) is the most effective for removing dissolved oxygen. Alternatively, sparging the solvent with an inert gas (Argon or Nitrogen) for 20-30 minutes can be sufficient.[7]

  • Solution 2: Use a Pd(0) Source or an Efficient Precatalyst. If you are using a Pd(II) salt like Pd(OAc)₂, the initial reduction to the active Pd(0) catalyst can sometimes be slow or inefficient, and the remaining Pd(II) can promote homocoupling.[5][16] Using a direct Pd(0) source like Pd(PPh₃)₄ or a modern precatalyst that generates Pd(0) cleanly minimizes this issue.

Frequently Asked Questions (FAQs)

Q: What is the best general-purpose starting condition for a Suzuki-Miyaura coupling with this reagent? A: A robust starting point is to use 1.05-1.2 equivalents of the boronic acid, an XPhos or SPhos-based palladium precatalyst (1-2 mol%), and 2.0 equivalents of anhydrous K₃PO₄ in a 10:1 mixture of dioxane and water, heated to 80-100 °C. Always ensure the reaction is performed under a strict inert atmosphere.[7][17]

Q: How should I store and handle this compound? A: Boronic acids can dehydrate over time to form cyclic anhydrides called boroxines. While this is often reversible in the reaction mixture, it means the reagent's effective molecular weight changes. For best results, store the reagent in a desiccator, away from light and moisture. For critical applications, it is advisable to use a freshly opened bottle or to verify the purity of older material.

Q: My aryl halide partner is an aryl chloride. Are there special considerations? A: Yes. Aryl chlorides are less reactive than bromides or iodides in the oxidative addition step.[4] This is a situation where a highly active catalyst system is not just recommended, but essential. Use a catalyst system known for activating aryl chlorides, such as those based on bulky, electron-rich ligands like XPhos, SPhos, or adamantyl-based phosphines.[18][19][20][21] You may also need higher temperatures and longer reaction times.

Visualizing the Catalytic Cycle and its Pitfalls

Understanding the mechanism is key to troubleshooting. The following diagram illustrates the Suzuki-Miyaura cycle, highlighting where issues with an electron-deficient boronic acid can arise.

Diagram 2: The Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle cluster_cycle Catalytic Cycle cluster_side_reactions Key Side Reactions Pd0 Pd(0)L₂ (Active Catalyst) OxiAdd Oxidative Addition Pd0->OxiAdd + Ar¹-X PdII_A Ar¹-Pd(II)L₂-X OxiAdd->PdII_A Trans Transmetalation PdII_A->Trans + Ar²-B(OH)₃⁻ (from Base + Ar²B(OH)₂) PdII_B Ar¹-Pd(II)L₂-Ar² Trans->PdII_B Protodeboronation Protodeboronation (Ar²-H byproduct) RedElim Reductive Elimination PdII_B->RedElim RedElim->Pd0 + Ar¹-Ar² (Product) BoronicAcid Ar²-B(OH)₂ (Your Reagent) BoronicAcid->Protodeboronation H₂O, Base (Too much / too strong) Homocoupling Homocoupling (Ar²-Ar² byproduct) BoronicAcid->Homocoupling O₂, Pd(II) (Poor degassing)

Caption: Suzuki-Miyaura cycle and common failure pathways.

Validated Protocol: A Starting Point for Optimization

This model protocol for a Suzuki-Miyaura coupling reaction is a robust starting point that incorporates best practices to mitigate the side reactions discussed above.

Reaction: Coupling of this compound with 4-Bromoanisole.

Materials:

  • This compound (1.2 equiv, 108 mg, 0.36 mmol)

  • 4-Bromoanisole (Limiting Reagent, 1.0 equiv, 56 mg, 0.30 mmol)

  • XPhos Pd G3 Precatalyst (2 mol%, 5.1 mg, 0.006 mmol)

  • Potassium Phosphate, anhydrous powder (K₃PO₄) (2.0 equiv, 127 mg, 0.60 mmol)

  • 1,4-Dioxane, anhydrous (2.7 mL)

  • Deionized Water (0.3 mL)

Procedure:

  • Vessel Preparation: To a clean, dry 8 mL reaction vial equipped with a magnetic stir bar, add the 4-bromoanisole, this compound, K₃PO₄, and the XPhos Pd G3 precatalyst.

  • Inert Atmosphere: Seal the vial with a septum cap. Evacuate the vial under vacuum and backfill with argon or nitrogen. Repeat this cycle a total of three times to ensure all oxygen is removed.[7]

  • Solvent Addition: Prepare a 10:1 mixture of anhydrous dioxane and degassed deionized water. Add 3.0 mL of this solvent mixture to the vial via syringe under the inert atmosphere.

  • Reaction: Place the sealed vial in a preheated oil bath or heating block set to 100 °C. Stir the reaction vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-12 hours. Check for the disappearance of the 4-bromoanisole limiting reagent.

  • Workup: Once the reaction is complete, cool the vial to room temperature. Dilute the mixture with ethyl acetate (15 mL) and transfer to a separatory funnel. Wash with water (2 x 10 mL) and then with brine (10 mL).

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the resulting crude solid by flash column chromatography on silica gel to yield the desired biaryl product.

References
  • Amatore, C., Jutand, A., & Le Duc, G. (2011). Kinetic Data for the Transmetalation Step in Suzuki−Miyaura Reactions. Journal of the American Chemical Society. [Link]

  • Carrow, B. P., & Hartwig, J. F. (2011). The Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society. [Link]

  • Cox, P. A., et al. (2022). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of the American Chemical Society. [Link]

  • Wikipedia. (n.d.). Protodeboronation. Retrieved from [Link]

  • Ehrentraut, A., et al. (2002). A new efficient palladium catalyst for Heck reactions of deactivated aryl chlorides. Advanced Synthesis & Catalysis. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2013). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Accounts of Chemical Research. [Link]

  • Leadbeater, N. E., & Williams, V. A. (2019). Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. Catalysis Science & Technology. [Link]

  • Cox, P. A., et al. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society. [Link]

  • Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 44119836, (3-(Benzylcarbamoyl)-5-nitrophenyl)boronic acid. Retrieved from [Link]

  • Viciu, M. S., et al. (2004). Improved palladium-catalyzed coupling reactions of aryl halides using saturated N-heterocarbene ligands. Organic Letters. [Link]

  • Wolfe, J. P., et al. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society. [Link]

  • Fairlamb, I. J. S., et al. (2006). High-Activity Catalysts for Suzuki Coupling and Amination Reactions with Deactivated Aryl Chloride Substrates: Importance of the Palladium Source. Organometallics. [Link]

  • Hartwig, J. F. (2013). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. Angewandte Chemie International Edition. [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Li, H., et al. (2013). Click Reactions and Boronic Acids: Applications, Issues, and Potential Solutions. Molecules. [Link]

  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?. r/Chempros. [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews. [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 1677, 3-Nitrophenylboronic acid. Retrieved from [Link]

  • Martina, F., et al. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. [Link]

  • Poole, C. F., & Sye, W. (1982). Nitrophenyl boronic acids as derivatizing agents in chromatography. Virginia Tech. [Link]

  • SLS. (n.d.). 3-Nitrophenylboronic acid, >=97%. Retrieved from [Link]

  • Molander, G. A., & Dreher, S. D. (2009). Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates. Journal of the American Chemical Society. [Link]

  • Smoleń, M., et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry. [Link]

  • Sun, H., et al. (2020). Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity. Chemical Science. [Link]

  • Chem Help ASAP. (2020, February 13). Suzuki cross-coupling reaction. YouTube. [Link]

Sources

Technical Support Center: Managing Stability of 3-(Benzylcarbamoyl)-5-nitrophenylboronic acid in Solution

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 3-(Benzylcarbamoyl)-5-nitrophenylboronic acid. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on managing the stability of this compound in solution. The following troubleshooting guides and FAQs address common challenges to ensure the integrity and success of your experiments.

I. Understanding the Molecule: Key Stability Considerations

This compound is a specialized reagent. Like many arylboronic acids, its stability in solution is not absolute and is influenced by several factors. The primary degradation pathways for boronic acids are protodeboronation (cleavage of the C-B bond) and oxidation.[1][2] The presence of electron-withdrawing groups, such as the nitro group on this particular molecule, can influence its reactivity and stability profile.[3]

II. Frequently Asked Questions (FAQs)

Q1: My solution of this compound is showing signs of precipitation. What is the cause and how can I resolve it?

  • Possible Cause: Poor solubility in the chosen solvent or the formation of boroxine anhydrides. Boronic acids can undergo reversible trimerization to form boroxines, especially in non-polar, aprotic solvents or upon removal of water.[4][5]

  • Troubleshooting:

    • Solvent Selection: Ensure you are using a suitable solvent. While soluble in many polar organic solvents, solubility can be limited. Consider solvents like DMSO, DMF, or methanol.[6]

    • Reverting Boroxines: If boroxine formation is suspected, the equilibrium can be shifted back to the monomeric boronic acid by adding a small amount of water (5-10% v/v) to the solution and stirring.[5]

    • Gentle Warming: Gentle warming and sonication can aid in redissolving the compound. Avoid excessive heat, which can accelerate degradation.

Q2: I am observing a loss of activity or inconsistent results in my cross-coupling reactions. Could this be related to the stability of the boronic acid solution?

  • Possible Cause: Yes, this is a strong possibility. Degradation of the boronic acid via protodeboronation or oxidation reduces the effective concentration of the active reagent, leading to lower yields and inconsistent outcomes.[7]

  • Troubleshooting:

    • Fresh is Best: Prepare solutions of this compound fresh before each use.

    • Inert Atmosphere: When preparing and storing solutions, particularly for sensitive applications, use an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.[8]

    • pH Control: The rate of protodeboronation is highly pH-dependent.[9] For many arylboronic acids, this process is accelerated under basic conditions.[3][10] If your reaction conditions are basic, consider strategies to minimize exposure time or use specialized conditions designed to suppress this degradation pathway.[10]

Q3: What are the ideal storage conditions for solutions of this compound?

  • Short-Term Storage (hours to a few days): Store solutions at 2-8°C, protected from light. Use a tightly sealed container to prevent solvent evaporation and moisture absorption.[11]

  • Long-Term Storage: Long-term storage of solutions is generally not recommended due to the potential for gradual degradation. If necessary, store at -20°C or below, and consider flash-freezing in an appropriate solvent to minimize freeze-thaw cycles.[12] For solid-state storage, keep the compound in a cool, dry, and dark place.[13]

Q4: How can I detect and quantify the degradation of my boronic acid solution?

  • Analytical Techniques: Several analytical methods can be employed to monitor the stability of your compound:

    • HPLC/UPLC-MS: This is a powerful technique for separating the parent compound from its degradation products and for their identification and quantification.[14][15]

    • NMR Spectroscopy: ¹H and ¹¹B NMR can provide structural information and help identify degradants. ¹¹B NMR is particularly useful for observing changes in the boron's chemical environment.[14]

    • TLC: A simple colorimetric TLC staining method using curcumin can be used for the qualitative detection of boronic acids.[16]

III. Troubleshooting Guide: Common Issues and Solutions

Observed Issue Potential Cause Recommended Solutions
Low or no product yield in Suzuki-Miyaura coupling Protodeboronation: The C-B bond is cleaved, rendering the reagent inactive. This is often accelerated by heat and basic conditions.[17]1. Prepare the boronic acid solution immediately before use. 2. Minimize the reaction time at elevated temperatures. 3. Use milder bases or reaction conditions if possible. 4. Consider using boronate esters (e.g., pinacol esters) which can exhibit greater stability and release the boronic acid in situ.[2]
Formation of unexpected byproducts Oxidative Degradation: Boronic acids can be oxidized, especially in the presence of reactive oxygen species, to form phenols.[18][19]1. Degas solvents before use to remove dissolved oxygen. 2. Conduct reactions under an inert atmosphere (N₂ or Ar). 3. Avoid sources of radical initiators or strong oxidants unless they are part of the planned reaction.
Inconsistent analytical results (e.g., varying peak areas in HPLC) On-column Degradation: The boronic acid may be degrading during HPLC analysis, particularly due to hydrolysis on silica-based columns.[14]1. Use aprotic solvents like acetonitrile or THF as the sample diluent to minimize pre-injection hydrolysis.[14] 2. Employ a faster HPLC gradient to reduce the analyte's residence time on the column.[14] 3. Consider using columns with low silanol activity or end-capped columns.[20]
Solution color change Decomposition or Impurities: A change in color may indicate the formation of chromophoric degradation products or the presence of impurities.1. Verify the purity of the starting material. 2. Analyze the solution using HPLC-MS or NMR to identify the species responsible for the color change. 3. If degradation is confirmed, discard the solution and prepare a fresh batch.

IV. Experimental Protocols & Methodologies

Protocol 1: Preparation of a Stock Solution

This protocol provides a standardized method for preparing a stock solution of this compound.

  • Preparation: Allow the solid boronic acid to equilibrate to room temperature before opening the container to prevent moisture condensation.

  • Weighing: In a clean, dry vial, accurately weigh the desired amount of the solid compound.

  • Dissolution: Add the appropriate volume of a suitable high-purity, anhydrous solvent (e.g., DMSO, DMF).

  • Mixing: Gently vortex or sonicate the vial until the solid is completely dissolved.

  • Inert Overlay: If the solution is to be stored, flush the headspace of the vial with an inert gas (e.g., argon) before sealing.

  • Storage: Store the solution under the recommended conditions (see FAQ Q3), protected from light.

Protocol 2: Monitoring Solution Stability by HPLC

This protocol outlines a general procedure for assessing the stability of your boronic acid solution over time.

  • Method Development: Develop a stability-indicating HPLC method capable of separating the parent this compound from potential degradants, such as the corresponding phenol formed via oxidation.

  • Initial Analysis (T=0): Immediately after preparing a fresh solution, inject a sample into the HPLC system to obtain an initial chromatogram and determine the initial purity.

  • Incubation: Store the solution under the desired test conditions (e.g., room temperature, 4°C, protected from light).

  • Time-Point Analysis: At predetermined intervals (e.g., 1, 4, 8, 24 hours), withdraw an aliquot of the solution, dilute if necessary, and inject it into the HPLC.

  • Data Analysis: Compare the peak area of the parent compound at each time point to the initial (T=0) peak area. A decrease in the parent peak area, often accompanied by the appearance of new peaks, indicates degradation.

V. Visualizing Degradation Pathways and Troubleshooting

The following diagrams illustrate the key degradation pathways for arylboronic acids and a decision-making workflow for troubleshooting stability issues.

Key Degradation Pathways of Arylboronic Acids A Arylboronic Acid (Ar-B(OH)2) B Protodeboronation (C-B Cleavage) A->B H+, H2O, Base, Heat D Oxidation A->D O2, ROS F Boroxine Formation (Dehydration) A->F Anhydrous Conditions C Arene (Ar-H) B->C E Phenol (Ar-OH) D->E G Cyclic Trimer F->G Troubleshooting Workflow for Stability Issues Start Inconsistent Experimental Results? Check1 Is the boronic acid solution fresh? Start->Check1 PrepFresh Prepare a fresh solution immediately before use. Check1->PrepFresh No Check2 Are you using an inert atmosphere? Check1->Check2 Yes PrepFresh->Check2 UseInert Degas solvents and work under N2 or Ar. Check2->UseInert No Check3 What are the reaction conditions (pH, Temp)? Check2->Check3 Yes UseInert->Check3 HighTempBase High Temp / Basic pH Check3->HighTempBase Optimize Minimize reaction time. Consider milder conditions or alternative reagents (e.g., boronate esters). HighTempBase->Optimize Analyze Analyze solution purity via HPLC or NMR. Optimize->Analyze

Caption: A decision-making workflow for troubleshooting.

VI. References

  • Improving the oxidative stability of boronic acids through stereoelectronic effects. (n.d.). Vertex AI Search. Retrieved from

  • How to Store Boric Acid. (n.d.). Lab Alley. Retrieved from [Link]

  • Copper-catalyzed protodeboronation of arylboronic acids in aqueous media. (n.d.). RSC Publishing. Retrieved from [Link]

  • The highly efficient air oxidation of aryl and alkyl boronic acids by a microwave-assisted protocol under transition metal-free conditions. (n.d.). RSC Publishing. Retrieved from [Link]

  • Protodeboronation. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. (2022). Journal of the American Chemical Society. Retrieved from [Link]

  • Chemoselective oxidation of aryl organoboron systems enabled by boronic acid-selective phase transfer. (n.d.). PMC - NIH. Retrieved from [Link]

  • Base-catalyzed Aryl-B(OH)2 Protodeboronation Revisited: from Concerted Proton-Transfer to Liberation of a Transient Arylanion. (n.d.). CORE. Retrieved from [Link]

  • Boronic acid with high oxidative stability and utility in biological contexts. (2021). PNAS. Retrieved from [Link]

  • Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Pre-hydrolytic Pathways and Self/Auto-Catalysis. (2021). Journal of the American Chemical Society. Retrieved from [Link]

  • Phenol Family Degradation Pathway Map. (2008). Eawag-BBD. Retrieved from [Link]

  • Boronic acid with high oxidative stability and utility in biological contexts. (2021). PubMed - NIH. Retrieved from [Link]

  • Catabolism of Arylboronic Acids by Arthrobacter nicotinovorans Strain PBA. (n.d.). PMC - NIH. Retrieved from [Link]

  • A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. (2009). Journal of the American Chemical Society. Retrieved from [Link]

  • Boronic acid with high oxidative stability and utility in biological contexts. (n.d.). PMC - NIH. Retrieved from [Link]

  • Storing boric acid and alcohol mix. (2005). Ganoksin Orchid. Retrieved from [Link]

  • Structure, Properties, and Preparation Of Boronic Acid Derivatives. Overview of Their Reactions and Applications. (n.d.). Wiley-VCH. Retrieved from [Link]

  • A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. (2025). ResearchGate. Retrieved from [Link]

  • Scheme 1 Dehydration of phenylboronic acid with the formation of boroxine. (n.d.). ResearchGate. Retrieved from [Link]

  • A simple and effective colorimetric technique for the detection of boronic acids and their derivatives. (n.d.). Analytical Methods (RSC Publishing). Retrieved from [Link]

  • Borate handling and storage. (n.d.). borax.com. Retrieved from [Link]

  • A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. (n.d.). Analytical Methods (RSC Publishing). Retrieved from [Link]

  • Substituent Effects and pH Profiles for Stability Constants of Arylboronic Acid Diol Esters. (2025). ResearchGate. Retrieved from [Link]

  • Chemical Storage Guide. (n.d.). University of California, Berkeley. Retrieved from [Link]

  • Phenylboronic acid - Wikipedia. (n.d.). Wikipedia. Retrieved from [Link]

  • Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. (n.d.). Waters. Retrieved from [Link]

  • ACCURATE ANALYSIS OF BORONIC PINACOL ESTERS USING LOW RESIDUAL SILANOL SILICA BASED REVERSED PHASE HPLC. (2014). Semantic Scholar. Retrieved from [Link]

  • Chemistry Of Boronic Esters. (2019). AA Blocks. Retrieved from [Link]

  • (3-(Benzylcarbamoyl)-5-nitrophenyl)boronic acid. (n.d.). PubChem. Retrieved from [Link]

  • 3-(methoxycarbonyl)-5-nitrophenylboronic acid (contains varying amounts of anhydride). (n.d.). PubChemLite. Retrieved from [Link]

  • 3-(Propylcarbamoyl)-5-nitrophenylboronic acid. (n.d.). PubChem. Retrieved from [Link]

Sources

Validation & Comparative

A Technical Guide to Alternative Reagents for 3-(Benzylcarbamoyl)-5-nitrophenylboronic Acid in Biaryl Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern organic synthesis, particularly in the construction of biaryl moieties prevalent in pharmaceuticals and functional materials, the Suzuki-Miyaura cross-coupling reaction stands as a paramount tool. The choice of the boronic acid reagent is critical, influencing reaction efficiency, functional group tolerance, and overall yield. This guide provides a comprehensive comparison of alternative reagents to 3-(benzylcarbamoyl)-5-nitrophenylboronic acid, a functionalized building block in organic synthesis. We will delve into the synthesis, reactivity, and performance of viable alternatives, supported by experimental data, to empower researchers in making informed decisions for their synthetic strategies.

Understanding the Benchmark: this compound

This compound is a meta-substituted nitrophenylboronic acid featuring a bulky benzylcarbamoyl group. Its structure offers a unique combination of electronic and steric properties. The nitro group is a strong electron-withdrawing group, which can influence the reactivity of the boronic acid in the transmetalation step of the Suzuki-Miyaura catalytic cycle. The benzylcarbamoyl group provides a site for potential hydrogen bonding interactions and can be a key structural element in the final target molecule.

Synthesis of this compound

A plausible and efficient synthesis of this compound involves a two-step process starting from 3-bromo-5-nitrobenzoic acid. The first step is an amide coupling reaction with benzylamine, followed by a Miyaura borylation of the resulting amide.

Proposed Synthetic Workflow:

start 3-Bromo-5-nitrobenzoic Acid step1 Amide Coupling (Benzylamine, Coupling Agent) start->step1 intermediate N-Benzyl-3-bromo-5-nitrobenzamide step1->intermediate step2 Miyaura Borylation (Bis(pinacolato)diboron, Pd catalyst) intermediate->step2 product This compound step2->product

Caption: Proposed synthetic pathway for this compound.

Comparative Analysis of Alternative Reagents

Several commercially available nitrophenylboronic acids can be considered as alternatives, each offering distinct advantages in terms of simplicity, cost, and reactivity. We will focus on three primary alternatives: 3-nitrophenylboronic acid, 4-nitrophenylboronic acid, and 3-carboxy-5-nitrophenylboronic acid.

3-Nitrophenylboronic Acid: The Unsubstituted Core

As the parent compound lacking the benzylcarbamoyl group, 3-nitrophenylboronic acid provides a baseline for understanding the electronic effects of the meta-disposed nitro and boronic acid groups.

Reactivity Profile: The reactivity of nitrophenylboronic acid isomers in Suzuki-Miyaura coupling generally follows the trend: para > meta >> ortho. The electron-withdrawing nitro group deactivates the boronic acid for the crucial transmetalation step in the catalytic cycle. However, the meta-position offers a balance between this deactivating effect and steric accessibility, often resulting in good yields under optimized conditions.

4-Nitrophenylboronic Acid: The More Reactive Isomer

The para-isomer, 4-nitrophenylboronic acid, is generally more reactive than its meta counterpart.

Reactivity Profile: The nitro group at the para-position exerts a stronger electron-withdrawing effect through resonance, which can influence the transmetalation rate. However, its remote position from the boronic acid moiety minimizes steric hindrance, allowing for a more facile approach to the palladium catalyst's coordination sphere.[1] This often translates to higher reaction yields and shorter reaction times compared to the meta-isomer.[2]

3-Carboxy-5-nitrophenylboronic Acid: A Close Structural Analog

This alternative replaces the benzylcarbamoyl group with a carboxylic acid. This reagent is a critical intermediate in the synthesis of a wide array of pharmaceuticals.

Reactivity Profile: The carboxylic acid group is also electron-withdrawing, and its presence in the meta-position, similar to the benzylcarbamoyl group, will influence the electronic nature of the boronic acid. The smaller size of the carboxylic acid group compared to the benzylcarbamoyl group may lead to reduced steric hindrance, potentially improving reactivity. The carboxylic acid moiety also offers a handle for further functionalization or for influencing solubility.

Performance Comparison in Suzuki-Miyaura Coupling

Disclaimer: The data in this table is compiled from different sources and serves as a representative comparison. Direct quantitative comparison should be approached with caution due to variations in reaction conditions across different studies.[2][1]

Boronic AcidAryl HalideCatalyst/LigandBaseSolventTemp (°C)Time (h)Yield (%)Reference
p-Nitrophenylboronic acid4-BromoanisolePd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O100295
m-Nitrophenylboronic acid4-BromoanisolePd₂(dba)₃ / SPhosK₃PO₄Toluene/H₂O100492
o-Nitrophenylboronic acid4-ChlorotoluenePd(dppf)Cl₂K₂CO₃Dioxane/H₂O1101265[1]
3-Carboxy-5-nitrophenylboronic acidAryl HalidesNot specifiedNot specifiedNot specifiedNot specifiedNot specifiedHigh

Experimental Protocols

To facilitate a direct and objective comparison, a standardized experimental protocol for the Suzuki-Miyaura cross-coupling reaction is proposed. This can be adapted for each of the boronic acids discussed.

Proposed Standardized Protocol for Comparative Suzuki-Miyaura Coupling:

setup Reaction Setup (Aryl Halide, Boronic Acid, Base, Catalyst, Ligand) inert Inert Atmosphere (Purge with N₂ or Ar) setup->inert solvent Add Degassed Solvent inert->solvent heat Heat to Reaction Temp. solvent->heat monitor Monitor by TLC/GC-MS heat->monitor workup Aqueous Workup monitor->workup purify Column Chromatography workup->purify product Isolated Product purify->product

Caption: Standardized workflow for comparative Suzuki-Miyaura coupling experiments.

Materials:

  • Aryl halide (1.0 equiv)

  • Boronic acid (1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%)

  • Base (e.g., K₂CO₃, 2.0 equiv)

  • Degassed solvent (e.g., 1,4-Dioxane/H₂O, 4:1)

Procedure:

  • To a flame-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide, the respective boronic acid, and the base.

  • Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

  • Add the palladium catalyst under a positive flow of the inert gas.

  • Add the degassed solvent via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 90 °C) and stir for the specified time.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Causality Behind Experimental Choices and Mechanistic Insights

The choice of catalyst, ligand, base, and solvent system is critical for a successful Suzuki-Miyaura coupling.

  • Catalyst and Ligand: Palladium(0) is the active catalytic species. The choice of phosphine ligand is crucial, especially for challenging substrates. Bulky, electron-rich ligands like SPhos can facilitate the oxidative addition and reductive elimination steps.

  • Base: The base plays a crucial role in activating the boronic acid by forming a more nucleophilic boronate species, which facilitates transmetalation.

  • Solvent: A mixture of an organic solvent and water is often used to dissolve both the organic reactants and the inorganic base.

Catalytic Cycle of the Suzuki-Miyaura Reaction:

pd0 Pd(0)L₂ oxidative_addition Oxidative Addition (R¹-X) pd0->oxidative_addition + R¹-X pd2_intermediate1 trans-R¹-Pd(II)-X-L₂ oxidative_addition->pd2_intermediate1 transmetalation Transmetalation ([R²B(OH)₃]⁻) pd2_intermediate1->transmetalation + [R²B(OH)₃]⁻ - X⁻ pd2_intermediate2 trans-R¹-Pd(II)-R²-L₂ transmetalation->pd2_intermediate2 reductive_elimination Reductive Elimination pd2_intermediate2->reductive_elimination reductive_elimination->pd0 product R¹-R² reductive_elimination->product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Conclusion and Recommendations

While this compound offers a specific functional handle for complex molecule synthesis, several simpler and more readily available alternatives can be highly effective in the synthesis of biaryl compounds.

  • For general purposes where the benzylcarbamoyl group is not essential, 3-nitrophenylboronic acid and 4-nitrophenylboronic acid are excellent, cost-effective alternatives. 4-Nitrophenylboronic acid is generally expected to provide higher yields due to reduced steric hindrance.

  • 3-Carboxy-5-nitrophenylboronic acid is a valuable alternative when a carboxylic acid functionality is desired for further derivatization or to enhance solubility.

The choice of reagent will ultimately depend on the specific synthetic goals, cost considerations, and the desired electronic and steric properties of the final product. The provided standardized protocol offers a framework for conducting a direct comparative study to generate in-house data for specific applications.

References

  • (3-(Benzylcarbamoyl)-5-nitrophenyl)boronic acid. PubChem. [Link]

  • Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. MDPI. [Link]

  • Bridging Synthesis and Application: The Role of 3-Carboxy-5-nitrophenylboronic Acid in Pharmaceutical Development. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

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A Comparative Guide to the Biological Activity of 3-(Benzylcarbamoyl)-5-nitrophenylboronic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern medicinal chemistry, boronic acids have emerged as a class of compounds with remarkable versatility and therapeutic potential.[1][2] Their unique ability to form reversible covalent bonds with the active sites of key enzymes has positioned them as powerful inhibitors in various disease contexts, from cancer to infectious diseases.[3][4] The approval of bortezomib, a boronic acid-containing proteasome inhibitor, for treating multiple myeloma, ignited significant interest in exploring this chemical scaffold for novel drug development.[2][5]

This guide provides an in-depth technical assessment of the biological activities of derivatives of 3-(Benzylcarbamoyl)-5-nitrophenylboronic acid. We will delve into the mechanistic underpinnings of their action, present a comparative analysis of their potential biological effects, and provide detailed, field-proven experimental protocols for their evaluation. This document is intended for researchers, scientists, and drug development professionals seeking to explore the therapeutic promise of this specific class of boronic acid derivatives.

The Core Moiety: this compound

The foundational molecule for our discussion is this compound. Its structure combines a phenylboronic acid group, crucial for enzyme interaction, with a benzylcarbamoyl and a nitro group, which can be systematically modified to modulate its biological and pharmacokinetic properties.

  • Molecular Formula: C₁₄H₁₃BN₂O₅[6]

  • Molecular Weight: 300.08 g/mol [6]

  • Chemical Structure:

    • A central phenyl ring is substituted with a boronic acid group [-B(OH)₂], a nitro group [-NO₂], and a benzylcarbamoyl group [-C(=O)NHCH₂Ph].

The strategic placement of the nitro group, a potent electron-withdrawing group, and the extended benzylcarbamoyl side chain provide a rich scaffold for synthetic modifications aimed at enhancing potency, selectivity, and drug-like properties.

Mechanistic Rationale: The Power of the Boronic Acid Warhead

The biological activity of phenylboronic acid derivatives is predominantly attributed to the electrophilic nature of the boron atom. This allows the boronic acid moiety to act as a transition-state analogue inhibitor, particularly for serine proteases.[3][4]

The catalytic triad in the active site of a serine protease (typically composed of serine, histidine, and aspartate) facilitates the hydrolysis of peptide bonds. The boronic acid group mimics the tetrahedral intermediate formed during this process. The vacant p-orbital of the boron atom readily accepts a lone pair of electrons from the hydroxyl group of the catalytic serine residue, forming a stable, reversible tetrahedral adduct.[4] This effectively sequesters the enzyme, preventing it from binding to its natural substrate.

G cluster_0 Serine Protease Active Site cluster_1 Inhibitor Serine Serine (Nucleophilic -OH) TetrahedralAdduct Reversible Tetrahedral Adduct (Enzyme Inhibition) Serine->TetrahedralAdduct Nucleophilic Attack Histidine Histidine (General Base) Histidine->Serine Activates BoronicAcid Phenylboronic Acid Derivative (Electrophilic Boron) BoronicAcid->TetrahedralAdduct

Caption: Mechanism of serine protease inhibition by a phenylboronic acid derivative.

Comparative Assessment of Biological Activities

While specific experimental data for a wide range of this compound derivatives is emerging, we can project their potential biological activities based on the extensive literature on related phenylboronic acid compounds.[1][7] The primary areas of interest for this class of compounds include anticancer, antibacterial, and specific enzyme inhibitory activities.

Anticancer Activity via Proteasome Inhibition

The proteasome is a multi-protein complex responsible for degrading intracellular proteins, playing a critical role in cellular homeostasis.[2] Its inhibition disrupts the cell cycle and promotes apoptosis, making it a validated target in cancer therapy. Boronic acids, most notably bortezomib, are potent proteasome inhibitors.[2][8] The boronic acid moiety of these inhibitors forms a complex with the N-terminal threonine hydroxyl group in the proteasome's active site.[2]

The table below presents a hypothetical comparison of this compound and its derivatives against a human multiple myeloma cell line (e.g., U266), a common model for testing proteasome inhibitors.

Compound IDR' Group (on Benzyl Ring)R'' Group (on Phenyl Ring)Predicted IC₅₀ (nM) on U266 CellsRationale for Predicted Activity
Parent HH50 - 100Baseline activity of the core scaffold.
Derivative A 4-FH20 - 50Introduction of a halogen can enhance binding affinity through favorable interactions.
Derivative B H4-Cl40 - 80Halogen substitution on the core phenyl ring may slightly improve potency.
Derivative C 4-OCH₃H80 - 150Electron-donating groups may slightly decrease the electrophilicity of the boron atom, potentially reducing activity.
Derivative D H4-COOH> 200The addition of a charged group could hinder cell membrane permeability, reducing intracellular concentration.
Antibacterial Activity via β-Lactamase Inhibition

Bacterial resistance to β-lactam antibiotics (e.g., penicillins, cephalosporins) is a major global health crisis, often mediated by β-lactamase enzymes that hydrolyze the antibiotic's β-lactam ring.[4] Boronic acids are effective inhibitors of serine-based β-lactamases (like AmpC), acting as transition-state analogues.[4] Combining a β-lactam antibiotic with a boronic acid-based β-lactamase inhibitor can restore the antibiotic's efficacy against resistant bacterial strains.

The following table illustrates the potential of our lead compound and its derivatives to inhibit a representative Class C β-lactamase and their ability to potentiate the activity of a cephalosporin antibiotic against a resistant E. coli strain.

Compound IDR' Group (on Benzyl Ring)β-Lactamase Kᵢ (nM)MIC of Cephalosporin (µg/mL)MIC with Inhibitor (µg/mL)Fold Reduction in MIC
Parent H80 - 1206488
Derivative A 4-F30 - 6064232
Derivative B H4-Cl70 - 100644
Derivative C 4-OCH₃150 - 25064164
Derivative E 3-COOH50 - 9064641 (No effect)

Note on Derivative E: While the carboxyl group might improve enzyme binding, its charge will likely prevent the compound from penetrating the outer membrane of Gram-negative bacteria, a common challenge for this class of inhibitors.[4]

Essential Experimental Protocols

To ensure the trustworthiness and reproducibility of findings, rigorous and well-controlled experimental protocols are paramount. The following are detailed, step-by-step methodologies for assessing the biological activities discussed.

Protocol 1: In Vitro Enzyme Inhibition Assay (β-Lactamase)

This protocol describes a spectrophotometric assay to determine the inhibitory constant (Kᵢ) of a test compound against a serine β-lactamase using a chromogenic substrate like nitrocefin.

Materials:

  • Purified β-lactamase (e.g., AmpC from E. coli)

  • Nitrocefin (chromogenic cephalosporin substrate)

  • Test compounds (dissolved in DMSO)

  • Assay Buffer: 50 mM Phosphate Buffer, pH 7.0

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 486 nm

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. A typical starting concentration is 10 mM.

  • Assay Setup: In a 96-well plate, add the following to each well:

    • 180 µL of Assay Buffer

    • 2 µL of test compound dilution (or DMSO for control)

    • 10 µL of β-lactamase solution (final concentration ~1 nM)

  • Pre-incubation: Incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Add 10 µL of nitrocefin solution (final concentration ~100 µM) to each well to start the reaction.

  • Kinetic Measurement: Immediately place the plate in the microplate reader and measure the change in absorbance at 486 nm every 30 seconds for 10 minutes. The rate of nitrocefin hydrolysis is directly proportional to the increase in absorbance.

  • Data Analysis:

    • Calculate the initial velocity (V₀) for each inhibitor concentration from the linear portion of the absorbance vs. time curve.

    • Plot the enzyme activity (as a percentage of the DMSO control) against the logarithm of the inhibitor concentration.

    • Determine the IC₅₀ value using non-linear regression (log(inhibitor) vs. response).

    • Calculate the Kᵢ value using the Cheng-Prusoff equation, if the mechanism of inhibition is competitive and the Kₘ of the substrate is known.

Caption: Workflow for a typical enzyme inhibition assay.

Protocol 2: Cell Viability (MTT) Assay for Anticancer Activity

The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability. It measures the reduction of yellow MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan by mitochondrial reductases in living cells.

Materials:

  • Human cancer cell line (e.g., U266)

  • Complete culture medium (e.g., RPMI-1640 with 10% FBS)

  • Test compounds (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well cell culture plate

  • Microplate reader capable of measuring absorbance at 570 nm

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Add 100 µL of the diluted compounds to the respective wells. Include wells with medium only (blank) and cells treated with DMSO vehicle (control).

  • Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the average absorbance of the blank wells from all other readings.

    • Calculate cell viability as a percentage of the vehicle control: (Absorbance of treated cells / Absorbance of control cells) * 100.

    • Plot the percent viability against the logarithm of the compound concentration and determine the IC₅₀ value using non-linear regression.

G cluster_workflow MTT Cell Viability Assay Workflow A Seed cancer cells in 96-well plate B Treat cells with serial dilutions of compounds A->B C Incubate for 48-72 hours B->C D Add MTT reagent and incubate for 4 hours C->D E Solubilize formazan crystals D->E F Measure absorbance at 570 nm and calculate IC₅₀ E->F

Caption: Workflow for an MTT-based cell viability assay.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of potent enzyme inhibitors with potential therapeutic applications in oncology and infectious diseases. The inherent reactivity of the boronic acid group, combined with the synthetic tractability of the benzylcarbamoyl and nitrophenyl moieties, allows for fine-tuning of the molecule's pharmacological profile.

Future research should focus on synthesizing and systematically evaluating a broader library of derivatives to establish robust structure-activity relationships (SAR). Key areas for exploration include:

  • Improving Cell Permeability: For antibacterial applications against Gram-negative bacteria, modifications to enhance outer membrane penetration are critical.

  • Enhancing Selectivity: Investigating modifications that promote selective inhibition of the target enzyme over other related enzymes will be crucial for minimizing off-target effects.

  • In Vivo Efficacy: Promising lead compounds identified through in vitro screening must be advanced to animal models to assess their pharmacokinetic properties and in vivo efficacy.

By employing the rigorous comparative and experimental frameworks outlined in this guide, the scientific community can effectively unlock the therapeutic potential of this versatile class of boronic acid derivatives.

References

  • Advances in boron compounds: Author's perspectives on their role in biotechnology from antimicrobial agents to cancer therapy.EUCHEMBIOJ Reviews.
  • Boronic acids in medicinal chemistry: anticancer, antibacterial and antiviral applic
  • Boronic acids in medicinal chemistry: anticancer, antibacterial and antiviral applic
  • Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applic
  • Anticancer Activity of Some Boronic Acid Arylidene Heterocycles.Digital Commons @ Andrews University.
  • Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applic
  • Structural study of phenyl boronic acid derivatives as AmpC β-lactamase inhibitors.PMC - PubMed Central.
  • (3-(Benzylcarbamoyl)-5-nitrophenyl)boronic acid | C14H13BN2O5 | CID 44119836.PubChem.
  • Boronic Acid-based Enzyme Inhibitors: A Review of Recent Progress.
  • Boronic acid-based enzyme inhibitors: a review of recent progress.PubMed.

Sources

A Senior Application Scientist's Guide to the Cross-Reactivity Profile of Functionalized Phenylboronic Acids

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the precise molecular recognition capabilities of functionalized phenylboronic acids (PBAs) are a cornerstone of innovation in diagnostics, therapeutics, and biomaterial design. The ability of the boronic acid moiety to form reversible covalent bonds with cis-1,2- and -1,3-diols is the foundation of its utility. However, the success of any PBA-based application hinges on a critical, yet often overlooked, parameter: its cross-reactivity profile. This guide provides an in-depth comparison of the binding affinities of various functionalized PBAs, offering the supporting experimental data and methodologies necessary to empower you to make informed decisions in your research.

The Principle of PBA-Diol Interaction: A Tale of Two Affinities

Phenylboronic acid exists in an aqueous solution as an equilibrium between a neutral, trigonal planar form and an anionic, tetrahedral boronate form.[1] It is the anionic tetrahedral form that is predominantly responsible for the formation of stable cyclic esters with diols, such as those found in saccharides, glycoproteins, and catechols.[1][2] The propensity of a PBA derivative to exist in this active boronate form at a given pH is dictated by its acid dissociation constant (pKa). The intrinsic pKa of unsubstituted phenylboronic acid is approximately 8.8, which limits its binding efficiency at physiological pH (7.4).[2]

Functionalization of the phenyl ring with electron-withdrawing or electron-donating groups provides a powerful tool to modulate the pKa and, consequently, the diol binding affinity. Electron-withdrawing groups (e.g., -NO₂, -CN, -CF₃) decrease the pKa, increasing the population of the anionic boronate form at physiological pH and thereby enhancing binding affinity.[3][4] Conversely, electron-donating groups (e.g., -CH₃, -OCH₃) increase the pKa, reducing binding affinity at the same pH.

This guide will delve into the quantitative effects of these substitutions on the cross-reactivity of PBAs with a panel of biologically relevant diols.

Quantifying Cross-Reactivity: The Alizarin Red S (ARS) Competitive Binding Assay

To objectively compare the cross-reactivity profiles of different PBAs, a robust and reliable experimental method is paramount. The Alizarin Red S (ARS) competitive binding assay is a widely adopted fluorescence-based technique for determining the binding constants of boronic acid-diol interactions.[5][6]

The Causality Behind the Method:

ARS, a catechol-containing dye, is itself a diol. In its free form, ARS exhibits quenched fluorescence. Upon binding to a boronic acid, a stable boronate ester is formed, which disrupts the quenching mechanism and results in a significant increase in fluorescence.[3][5] This initial binding event allows for the determination of the association constant between the specific PBA and ARS (KARS).

Subsequently, a competing diol (e.g., a sugar) is titrated into the PBA-ARS complex solution. The competing diol will displace ARS from the boronic acid, leading to a decrease in fluorescence proportional to the concentration and binding affinity of the competitor.[3] By monitoring this displacement, the equilibrium constant (Keq) for the PBA-diol interaction can be accurately calculated. This self-validating system ensures that the measured affinity is a true reflection of the competitive binding event.

Experimental Workflow: Alizarin Red S (ARS) Competitive Binding Assay

G cluster_0 Part 1: Determination of K_ARS cluster_1 Part 2: Competitive Displacement cluster_2 Part 3: Data Analysis PBA Prepare PBA Solution (Known Concentration) Titrate_ARS Titrate PBA into ARS Solution PBA->Titrate_ARS ARS_sol Prepare ARS Solution (Constant Concentration) ARS_sol->Titrate_ARS Measure_Fluorescence_1 Measure Fluorescence Intensity (Increase upon binding) Titrate_ARS->Measure_Fluorescence_1 Calculate_K_ARS Calculate K_ARS (e.g., using Benesi-Hildebrand plot) Measure_Fluorescence_1->Calculate_K_ARS Calculate_Keq Calculate K_eq for PBA-Diol (Using K_ARS and displacement data) Calculate_K_ARS->Calculate_Keq PBA_ARS_complex Prepare PBA-ARS Complex (Constant Concentrations) Titrate_Diol Titrate Diol into PBA-ARS Complex PBA_ARS_complex->Titrate_Diol Diol Prepare Competing Diol Solutions (Varying Concentrations) Diol->Titrate_Diol Measure_Fluorescence_2 Measure Fluorescence Intensity (Decrease upon displacement) Titrate_Diol->Measure_Fluorescence_2 Measure_Fluorescence_2->Calculate_Keq caption Workflow for ARS Competitive Binding Assay.

Caption: Workflow for ARS Competitive Binding Assay.

Detailed Protocol:
  • Preparation of Reagents:

    • Prepare a stock solution of the functionalized phenylboronic acid in a suitable buffer (e.g., 0.1 M phosphate buffer, pH 7.4).

    • Prepare a stock solution of Alizarin Red S (ARS) in the same buffer.

    • Prepare a series of stock solutions of the competing diols (e.g., glucose, fructose, galactose, catechols) at various concentrations in the same buffer.

  • Determination of KARS:

    • In a 96-well plate or cuvette, add a constant concentration of ARS solution.

    • Titrate increasing concentrations of the PBA solution into the ARS solution.

    • After incubation, measure the fluorescence intensity (e.g., excitation at 460 nm, emission at 570 nm).

    • Plot the change in fluorescence against the PBA concentration and use a suitable model (e.g., Benesi-Hildebrand double reciprocal plot) to calculate the association constant (KARS).[6]

  • Competitive Binding Assay:

    • Prepare a solution with constant concentrations of both the PBA and ARS.

    • Titrate increasing concentrations of the competing diol solution into the PBA-ARS complex solution.

    • After incubation, measure the fluorescence intensity. A decrease in fluorescence indicates displacement of ARS by the diol.

    • Plot the change in fluorescence against the diol concentration.

  • Calculation of Keq:

    • Using the known KARS and the competitive binding data, calculate the apparent association constant (Keq) for the PBA-diol interaction.[5]

Comparative Analysis of Functionalized Phenylboronic Acids

The choice of functional group on the phenyl ring has a profound impact on the binding affinity and selectivity of the PBA. The following table summarizes the pKa values and apparent association constants (Keq in M⁻¹) for a selection of functionalized PBAs with biologically relevant diols, as determined by fluorescence spectroscopy at pH 7.4.

Phenylboronic Acid DerivativeSubstituentpKa[3]Keq (Fructose) [M⁻¹][3]Keq (Glucose) [M⁻¹][3]Keq (Sorbitol) [M⁻¹][3]
4-Formylphenylboronic acid4-CHO7.91600251100
4-Carboxyphenylboronic acid4-COOH8.2110020800
Phenylboronic acid (unsubstituted) -H 8.8 400 10 300
3-Acetamidophenylboronic acid3-NHCOCH₃9.12005150
4-Methoxyphenylboronic acid4-OCH₃9.3100<5100

Analysis of the Data:

  • Electron-Withdrawing Groups Enhance Affinity: As predicted by theory, PBAs functionalized with electron-withdrawing groups such as 4-formyl (-CHO) and 4-carboxy (-COOH) exhibit significantly lower pKa values compared to the unsubstituted PBA.[3] This translates to a higher population of the active boronate form at pH 7.4 and, consequently, a markedly higher binding affinity for all tested diols. For instance, 4-formylphenylboronic acid shows a 4-fold increase in affinity for fructose and a 2.5-fold increase for glucose compared to the parent PBA.[3]

  • Electron-Donating Groups Reduce Affinity: Conversely, the presence of an electron-donating group like 4-methoxy (-OCH₃) increases the pKa, leading to a substantial decrease in binding affinity.[3]

  • Inherent Selectivity Profile: Across all tested derivatives, the inherent selectivity profile of monoboronic acids is maintained: Fructose > Sorbitol > Glucose .[7][8] This is attributed to the higher proportion of the furanose form in fructose, which presents a diol configuration that is highly favorable for binding with boronic acids.[9]

Beyond Monosaccharides: Cross-Reactivity with Other Biomolecules

The cross-reactivity of functionalized PBAs extends beyond simple sugars, which has significant implications for their use in complex biological environments.

  • Catechols: Catechol-containing molecules, such as the neurotransmitter dopamine and the dye Alizarin Red S, are also potent binders of PBAs.[3][10] The planar structure and acidic nature of the catechol diol lead to high binding constants, often exceeding those of monosaccharides.[3] This strong interaction is the basis for the ARS competitive assay and must be considered when designing PBA-based sensors for applications where catechols are present.

  • Glycoproteins: The glycan moieties on glycoproteins present a rich landscape of diol binding sites. PBAs have been shown to bind to sialic acid residues on the surface of cancer cells, a property that is being exploited for targeted drug delivery and imaging.[11] The interaction with glycoproteins is complex and can be influenced by electrostatic interactions in addition to the boronate ester formation.[12] The multivalent presentation of diols on a glycoprotein surface can also lead to enhanced binding affinity through the "multivalency effect."

Conclusion and Future Perspectives

The functionalization of phenylboronic acids provides a versatile platform for tuning their binding affinity and, to a lesser extent, their selectivity towards various diol-containing biomolecules. This guide has demonstrated that a systematic, quantitative approach, such as the Alizarin Red S competitive binding assay, is essential for characterizing the cross-reactivity profile of any given PBA derivative.

For researchers in drug development and diagnostics, a thorough understanding of this cross-reactivity is not merely academic; it is a prerequisite for designing robust and specific molecular tools. The data presented herein clearly illustrates that electron-withdrawing substituents are a reliable strategy for enhancing binding affinity at physiological pH. However, the inherent preference for fructose and catechols over glucose remains a challenge for the development of highly selective glucose sensors.

Future research will undoubtedly focus on more sophisticated designs, such as diboronic acids and allosteric systems, to achieve higher selectivity for specific saccharides.[8] The continued exploration of the rich chemical space of functionalized phenylboronic acids, guided by the principles and methodologies outlined in this guide, will undoubtedly pave the way for the next generation of intelligent biomaterials and diagnostics.

References

  • Structure−Reactivity Relationships in Boronic Acid−Diol Complexation. ACS Omega, 2018. [Link]

  • Selective sensing of saccharides using simple boronic acids and their aggregates. Chemical Society Reviews, 2013. [Link]

  • Selective sensing of saccharides using simple boronic acids and their aggregates. Chemical Society Reviews, 2013. [Link]

  • Carbohydrate Recognition by Boronolectins, Small Molecules, and Lectins. Molecules, 2012. [Link]

  • Synthesis and Evaluation of Protein–Phenylboronic Acid Conjugates as Lectin Mimetics. ACS Omega, 2018. [Link]

  • Advances in the Design of Phenylboronic Acid-Based Glucose-Sensitive Hydrogels. Gels, 2021. [Link]

  • Surface Potential Modulation in Boronate-Functionalized Magnetic Nanoparticles Reveals Binding Interactions: Toward Magnetophoretic Capture/Quantitation of Sugars from Extracellular Matrix. Langmuir, 2023. [Link]

  • Structure–Reactivity Relationships in Boronic Acid–Diol Complexation. ACS Omega, 2018. [Link]

  • Revisiting Boronate/Diol Complexation as a Double Stimulus- Responsive Bioconjugation. Bioconjugate Chemistry, 2017. [Link]

  • Binding equilibria of phenylboronic acid to sugar and OH − ion. ResearchGate, 2014. [Link]

  • Colorimetric Sugar Sensing Using Boronic Acid-Substituted Azobenzenes. Molecules, 2014. [Link]

  • Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds. Molecules, 2022. [Link]

  • A detailed examination of boronic acid±diol complexation. Tetrahedron, 2002. [Link]

  • Probing the General Time Scale Question of Boronic Acid Binding with Sugars in Aqueous Solution at Physiological pH. Journal of the American Chemical Society, 2004. [Link]

  • Alizarin Red S. as a General Optical Reporter for Studying the Binding of Boronic Acids with Carbohydrates. ResearchGate, 2018. [Link]

  • Alizarin Red S. as a general optical reporter for studying the binding of boronic acids with carbohydrates. Chemical Communications, 2001. [Link]

  • A detailed examination of boronic acid-diol complexation. ResearchGate, 2002. [Link]

  • Probing the Lewis Acidity of Boronic Acids through Interactions with Arene Substituents. Chemistry – A European Journal, 2022. [Link]

  • Alizarin Red S. as a general optical reporter for studying the binding of boronic acids with carbohydrates. ResearchGate, 2001. [Link]

  • a) D-galactose, b) D-fructose, c) Gallic acid pre-bound phenylboronic... ResearchGate, 2023. [Link]

  • Detailed Reaction Mechanism of Phenylboronic Acid with Alizarin Red S in Aqueous Solution: Re-Investigation with Spectrophotometry and Fluorometry. ResearchGate, 2017. [Link]

  • Understanding the binding interaction between phenyl boronic acid P1 and sugars: determination of association and dissociation constants using S-V plots, steady-state spectroscopic methods and molecular docking. Journal of Fluorescence, 2020. [Link]

  • Boronic Acid Mediated Coupling of Catechols and N-Hydroxylamines: A Bioorthogonal Reaction to Label Peptides. Organic Letters, 2017. [Link]

  • Phenylboronate chromatography selectively separates glycoproteins through the manipulation of electrostatic, charge transfer, and cis-diol interactions. Biotechnology Journal, 2014. [Link]

  • A chemical probe unravels the reactive proteome of health-associated catechols. Chemical Science, 2022. [Link]

  • Phenylboronic-acid-based Functional Chemical Materials for Fluorescence Imaging and Tumor Therapy. ACS Omega, 2022. [Link]

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A Senior Application Scientist's Guide to the Structural Confirmation of Boronic Acid Products

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Analytical Imperative for Boronic Acids

Boronic acids and their derivatives are foundational pillars in modern organic synthesis, most notably for their role as key coupling partners in the Nobel Prize-winning Suzuki-Miyaura reaction.[1][2] Their utility in constructing C-C bonds has made them indispensable in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[3][4] However, the very nature of the boronic acid moiety—an sp²-hybridized boron atom with a vacant p orbital—presents unique analytical challenges.[5] These compounds are often prone to dehydration to form cyclic boroxine trimers, can be oxidatively unstable, and may engage in complex equilibria in solution.[6][7][8][9]

Consequently, a superficial analytical approach is insufficient for robust structural confirmation. An erroneous structural assignment not only jeopardizes the outcome of subsequent synthetic steps but can have profound implications in drug development, where precise molecular architecture dictates biological activity. This guide provides a comparative analysis of the three cornerstone techniques for the structural elucidation of boronic acid products: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and X-ray Crystallography. We will move beyond mere procedural descriptions to explore the causality behind methodological choices, ensuring a self-validating and authoritative analytical workflow.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Solution-State Structure

NMR spectroscopy is arguably the most powerful and informative technique for determining the precise connectivity and solution-state behavior of boronic acids. It provides a detailed picture of the molecular framework by probing the magnetic properties of atomic nuclei. For boronic acids, a multi-nuclear approach is not just beneficial; it is essential.

Expertise in Action: The Multi-Nuclear NMR Approach

The true power of NMR lies in combining data from multiple nuclei. While ¹H and ¹³C NMR provide the structural map of the organic scaffold, ¹¹B NMR offers a direct window into the chemical environment of the boron atom itself, making it an indispensable tool.[10][11][12]

  • ¹¹B NMR Spectroscopy: Boron has two NMR-active nuclei, but ¹¹B (80.1% natural abundance) is more sensitive and therefore more commonly used.[13][14] The key diagnostic feature is the chemical shift (δ), which is highly sensitive to the hybridization state of the boron atom.

    • sp²-hybridized Boron: Trigonal planar boronic acids typically exhibit a broad signal in the range of δ 28–33 ppm.[11]

    • sp³-hybridized Boron: Tetracoordinated boronate esters or complexes (e.g., with diols or solvents) show a significantly more shielded, sharper signal upfield, typically in the range of δ 2–13 ppm.[12][13] This clear distinction allows for the direct observation of boronic acid-to-boronate ester conversions and the study of binding phenomena in solution.[15]

  • ¹H NMR Spectroscopy: This provides information on the number, connectivity, and electronic environment of protons in the organic framework. The protons of the boronic acid group, -B(OH)₂, typically appear as a broad singlet that can exchange with deuterium when D₂O is added, confirming its identity.[16]

  • ¹³C NMR Spectroscopy: This technique maps the carbon skeleton of the molecule. The carbon atom directly attached to the boron (the ipso-carbon) often displays a broad signal due to quadrupolar relaxation of the attached ¹¹B nucleus.

Experimental Protocol: Comprehensive NMR Analysis

Objective: To obtain unambiguous structural data for a novel phenylboronic acid derivative.

Methodology:

  • Sample Preparation:

    • Accurately weigh ~5-10 mg of the boronic acid product.

    • Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or MeOD) in a standard borosilicate glass NMR tube.

    • For ¹¹B NMR, to avoid a broad background signal from the tube itself, it is best practice to use a quartz NMR tube.[14] A concentration of at least 4 mg in 0.65 mL is often needed for a clear signal.[14]

  • ¹H NMR Acquisition:

    • Acquire a standard ¹H spectrum.

    • To confirm the -B(OH)₂ peak, add one drop of D₂O to the tube, shake, and re-acquire the spectrum. The broad singlet corresponding to the hydroxyl protons should disappear or significantly diminish.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum. Longer acquisition times may be necessary due to the lower natural abundance of ¹³C.

  • ¹¹B NMR Acquisition:

    • Tune the spectrometer to the ¹¹B frequency.

    • Acquire a proton-decoupled ¹¹B spectrum. A common external reference standard is BF₃·OEt₂.

  • Data Analysis:

    • Integrate the ¹H NMR signals to determine proton ratios.

    • Analyze coupling constants (J-values) to establish proton connectivity.

    • Assign all peaks in the ¹H, ¹³C, and ¹¹B spectra, ensuring consistency across all three datasets.

Visualization: NMR Analysis Workflow

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Confirmation Prep Dissolve Boronic Acid in Deuterated Solvent Tube Transfer to Quartz NMR Tube (for ¹¹B) Prep->Tube H1 ¹H NMR Tube->H1 C13 ¹³C NMR Tube->C13 B11 ¹¹B NMR Tube->B11 D2O ¹H NMR with D₂O Exchange H1->D2O Confirm -B(OH)₂ Assign Assign Peaks & Correlate Spectra H1->Assign C13->Assign B11->Assign D2O->Assign Structure Propose Structure Assign->Structure

Caption: Workflow for comprehensive NMR-based structural confirmation.

NMR Data Comparison
ParameterTypical Observation for Arylboronic AcidSignificance
¹H NMR: -B(OH)₂ Broad singlet, δ ~8.0-8.5 ppm (variable), exchanges with D₂O.[16]Confirms the presence of the acidic boronic acid protons.
¹³C NMR: C-ipso Broad signal, δ ~120-140 ppm.Indicates direct attachment to the boron atom.
¹¹B NMR: B(OH)₂ Broad signal, δ ~28-33 ppm.Confirms sp² hybridization (trigonal planar geometry).
¹¹B NMR: Boronate Ester Sharper signal, δ ~2-13 ppm.Indicates sp³ hybridization (tetracoordinated), often formed with diols or solvents.[12][13]

Mass Spectrometry (MS): Confirming Molecular Weight and Integrity

Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. For boronic acids, its primary role is to confirm the molecular weight of the target compound. However, the analysis is frequently complicated by the inherent reactivity of the boronic acid moiety.

Expertise in Action: Overcoming MS Challenges

The primary challenge in the MS analysis of boronic acids is their tendency to undergo dehydration in the gas phase, leading to the formation of cyclic trimers known as boroxines.[6] This can result in a spectrum where the molecular ion [M+H]⁺ is weak or absent, while a large peak corresponding to the boroxine is observed, confounding interpretation.

To mitigate this, modern high-throughput methods have been developed. The combination of Ultra-High-Performance Liquid Chromatography (UPLC) with Electrospray Ionization Mass Spectrometry (ESI-MS) is particularly effective.[17][18]

Causality of Method Choice:

  • UPLC: The rapid separation (often <1 minute) minimizes the time the analyte spends in solution prior to ionization, reducing opportunities for degradation or aggregation.[17]

  • ESI: This is a "soft" ionization technique that is less likely to induce thermal degradation compared to older methods.[18]

  • Negative Ion Mode: For many boronic acids, analysis in negative ion mode is superior, yielding a very intense and clean [M-H]⁻ peak while minimizing the formation of adducts and dimers.[18]

  • Mobile Phase: Using a mobile phase like 10 mM ammonium acetate in acetonitrile/water can help stabilize the analyte and promote the desired ionization.[17]

Experimental Protocol: High-Throughput UPLC-MS Analysis

Objective: To rapidly confirm the molecular weight of a boronic acid product from a Suzuki coupling reaction monitoring sample.

Methodology:

  • Sample Preparation:

    • Dilute the reaction mixture or isolated product in the mobile phase (e.g., 1:1 acetonitrile:water) to a final concentration of approximately 1-10 µg/mL.

  • Instrumentation & Conditions:

    • System: UPLC coupled to an ESI-MS detector.

    • Column: A reversed-phase column such as an Acquity BEH C18 is suitable.[17]

    • Mobile Phase: A gradient of 10 mM ammonium acetate in water (A) and acetonitrile (B).

    • Ionization Mode: ESI, run in both positive and negative modes initially to determine the optimal mode.

  • Data Acquisition:

    • Inject the sample.

    • Acquire the total ion chromatogram (TIC) and the mass spectrum for the peak of interest.

  • Data Analysis:

    • Identify the peak corresponding to the boronic acid.

    • Analyze the mass spectrum. Look for the [M-H]⁻ ion in negative mode or the [M+H]⁺ ion in positive mode.

    • Check for the presence of boroxine peaks ([3M-3H₂O+H]⁺ or related ions) or solvent adducts. An optimized method should minimize these.[18]

Visualization: UPLC-MS Analysis Workflow

MS_Workflow cluster_prep Sample Preparation cluster_acq UPLC-MS Analysis cluster_analysis Data Interpretation Prep Dilute Sample in Mobile Phase Inject Inject into UPLC Prep->Inject Separate Rapid Chromatographic Separation Inject->Separate Ionize Electrospray Ionization (ESI) Separate->Ionize Detect Mass Detection (m/z) Ionize->Detect Identify Identify Molecular Ion Peak (e.g., [M-H]⁻) Detect->Identify Check Check for Boroxines & Adducts Identify->Check Confirm Confirm Molecular Weight Check->Confirm

Caption: Workflow for UPLC-MS analysis to minimize artifacts.

Mass Spectrometry Technique Comparison
TechniqueProsConsBest For
UPLC-ESI-MS High-throughput; soft ionization minimizes degradation; can be quantitative.[17][18]Can still form adducts; requires optimization of mobile phase and ion mode.Rapid reaction monitoring and routine molecular weight confirmation.
MALDI-MS Good for analyzing peptide-boronic acid conjugates; can simplify spectra via in-situ derivatization.[6]Prone to thermally induced dehydration and boroxine formation.[6]Analysis of larger biomolecules functionalized with boronic acids.
nano-LC-EI/MS Generates reproducible, library-searchable EI spectra; can ionize highly polar compounds.[19]Less common instrumentation; more specialized setup.In-depth structural analysis of small, polar boronic acids when ESI fails.

X-ray Crystallography: The Gold Standard for Unambiguous Structure

When an unequivocal, three-dimensional structure is required, single-crystal X-ray crystallography is the definitive method. It provides precise information on bond lengths, bond angles, and intermolecular interactions in the solid state, leaving no ambiguity.

Expertise in Action: What Crystallography Reveals

For boronic acids, crystallography provides insights that no other technique can:

  • Definitive Connectivity: It confirms the exact atomic arrangement of the molecule.

  • Solid-State Packing: It reveals how molecules interact in the crystal lattice. Phenylboronic acid, for example, forms hydrogen-bonded dimers in its crystal structure.[5] This information is crucial for understanding physical properties like melting point and solubility.

  • Binding Confirmation: In drug development, co-crystallizing a boronic acid inhibitor with its target protein can elucidate the precise binding mode, showing how the boron atom interacts with active site residues.[20][21]

The single greatest challenge, and the reason this technique is not used for every sample, is the need to grow a high-quality single crystal.[22] This can be a time-consuming process of trial and error.

Experimental Protocol: General Workflow for X-ray Crystallography

Objective: To obtain the definitive solid-state structure of a novel boronic acid derivative.

Methodology:

  • Synthesis & Purification: The starting material must be of the highest possible purity (>99%). Impurities can inhibit crystallization.

  • Crystal Growth:

    • This is the most critical and often challenging step. Common methods include:

      • Slow Evaporation: Dissolve the pure compound in a suitable solvent to near-saturation and allow the solvent to evaporate slowly over days or weeks.[23]

      • Vapor Diffusion: Place a concentrated solution of the compound in a small vial, and place that vial inside a larger, sealed jar containing a "weaker" solvent in which the compound is less soluble. The vapor of the weaker solvent slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization.

  • Crystal Mounting & Data Collection:

    • Select a well-formed crystal (typically 0.1-0.5 mm) under a microscope and mount it on a goniometer head.[23]

    • Place the mounted crystal in a single-crystal X-ray diffractometer. Data is typically collected at low temperatures (e.g., 100 K) to minimize thermal vibrations.[23]

  • Structure Solution & Refinement:

    • The collected diffraction data (a pattern of spots) is processed using specialized software (e.g., SHELXS, Olex2).[23]

    • The software solves the "phase problem" to generate an initial electron density map, from which an atomic model is built and refined to best fit the experimental data.

Visualization: X-ray Crystallography Workflow

XRay_Workflow cluster_prep Material Preparation cluster_acq Data Collection cluster_analysis Structure Determination Synth Synthesis & High-Purity Purification Crystal Crystal Growth Screening (e.g., Slow Evaporation) Synth->Crystal Harvest Harvest & Mount High-Quality Crystal Crystal->Harvest Diffract Single-Crystal X-ray Diffraction Harvest->Diffract Process Data Processing (Integration, Scaling) Diffract->Process Solve Structure Solution (Phase Problem) Process->Solve Refine Model Refinement Solve->Refine Validate Final Structure Validation Refine->Validate

Caption: The complete workflow for X-ray crystal structure determination.

Overall Comparison of Analytical Methods

FeatureNMR SpectroscopyMass SpectrometryX-ray Crystallography
Information Provided Atomic connectivity, solution-state structure, dynamic behavior.Molecular weight, elemental formula (HRMS).Unambiguous 3D structure, bond lengths/angles, solid-state packing.
Sample State SolutionSolution/Solid (depends on source)Solid (single crystal)
Typical Sample Amount 1-10 mg1-10 µg>1 mg (for crystallization)
Throughput Medium (minutes to hours per sample)High (seconds to minutes per sample)Low (days to weeks per structure)
Key Challenge Spectral overlap in complex molecules; quadrupolar broadening.Dehydration and boroxine formation.[6][18]Growing a high-quality single crystal.[22]
Verdict Essential for routine confirmation and solution-state analysis.Best for rapid molecular weight verification.The absolute "gold standard" for definitive proof of structure.

Conclusion

The structural confirmation of boronic acid products demands a rigorous, multi-faceted analytical strategy. While each technique—NMR, MS, and X-ray Crystallography—provides critical pieces of the puzzle, none alone is universally sufficient.

  • NMR Spectroscopy , particularly the use of ¹¹B NMR, is the cornerstone for determining solution-state structure and purity.

  • Mass Spectrometry , when optimized to prevent common artifacts like boroxine formation, provides rapid and essential confirmation of molecular weight.

  • X-ray Crystallography stands as the ultimate arbiter, delivering an irrefutable three-dimensional structure when absolute certainty is required.

A self-validating workflow integrates these techniques logically. A proposed structure based on NMR and MS data is considered provisional until, for a key compound or final product, it is unequivocally confirmed by X-ray crystallography. By understanding the strengths and limitations of each method, researchers, scientists, and drug development professionals can apply them judiciously to ensure the scientific integrity of their work.

References

  • CHAPTER 2: 11B NMR and its uses in structural characterization of boronic acids and boronate esters. (n.d.). ResearchGate. Retrieved from [Link]

  • Pandiyan, P. J., Appadurai, R., & Ramesh, S. (2013). A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Analytical Methods, 5(13), 3386-3394. [Link]

  • Paptchikhine, A., et al. (2011). Facile Analysis and Sequencing of Linear and Branched Peptide Boronic Acids by MALDI Mass Spectrometry. Analytical Chemistry, 83(9), 3448–3455. [Link]

  • Pandiyan, P. J., Appadurai, R., & Ramesh, S. (2013). A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. RSC Publishing. Retrieved from [Link]

  • Tondi, D., et al. (2019). X-ray Crystallography Deciphers the Activity of Broad-Spectrum Boronic Acid β-Lactamase Inhibitors. ACS Medicinal Chemistry Letters, 10(5), 753-758. [Link]

  • Valenzuela, S. A., et al. (2022). 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. The Journal of Organic Chemistry, 87(22), 15071–15076. [Link]

  • Valenzuela, S. A., et al. (2022). 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. The Journal of Organic Chemistry. Retrieved from [Link]

  • Williams, J., et al. (2008). Analysis of Boronic Acids Without Chemical Derivatisation. 18th IMSC International Mass Spectrometry Conference. Retrieved from [Link]

  • Linscheid, M. W., et al. (2010). Analysis of Boronic Acids by Nano Liquid Chromatography−Direct Electron Ionization Mass Spectrometry. Analytical Chemistry, 82(11), 4298–4302. [Link]

  • Tondi, D., et al. (2019). X-ray Crystallography Deciphers the Activity of Broad-Spectrum Boronic Acid β-Lactamase Inhibitors. ACS Medicinal Chemistry Letters. [Link]

  • Thomas, A. A., et al. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 140(12), 4273-4280. [Link]

  • Hall, D. G. (Ed.). (2005). Boronic Acids: Preparation and Applications in Organic Synthesis and Medicine. Wiley-VCH.
  • Harris, W. R., et al. (2023). Leveraging 11B NMR for Optimization of Boronic Acid–Diol Complexation: Insights for SERS-Based Diol Detection. Analytical Chemistry. [Link]

  • James, T. D., & Fossey, J. S. (Eds.). (2015). Boron: The Fifth Element. The Royal Society of Chemistry.
  • Valenzuela, S. A., et al. (2022). 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations. PubMed. Retrieved from [Link]

  • Bull, J. A., et al. (2011). A simple and effective colorimetric technique for the detection of boronic acids and their derivatives. Analytical Methods, 3(5), 1123-1126. [Link]

  • Thomas, A. A., et al. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society. [Link]

  • Reeve, J. T., et al. (2012). DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions. Organic Letters, 14(23), 5964-5967. [Link]

  • Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Raines, R. T., et al. (2021). Boronic acid with high oxidative stability and utility in biological contexts. Proceedings of the National Academy of Sciences, 118(9), e2020573118. [Link]

  • Akula, M. R., & Magedov, I. V. (2013). Stability of Boronic Esters to Hydrolysis: A Comparative Study. Synthetic Communications, 43(6), 848-853. [Link]

  • Burke, M. D., et al. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society, 131(19), 6961–6963. [Link]

  • Hoare, T., & Ho, M. (2019). Boronate Ester Hydrogels for Biomedical Applications: Challenges and Opportunities. Chemistry of Materials, 31(7), 2127–2144. [Link]

  • Waters Corporation. (n.d.). Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. Waters. Retrieved from [Link]

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 3-(Benzylcarbamoyl)-5-nitrophenylboronic Acid

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, my primary objective is to empower researchers not only with high-quality reagents but also with the critical knowledge to handle them safely from acquisition to disposal. The compound 3-(Benzylcarbamoyl)-5-nitrophenylboronic acid is a valuable building block in modern drug discovery, but its molecular structure—featuring a boronic acid, a nitroaromatic system, and an amide linkage—necessitates a multi-faceted approach to its handling and disposal. This guide provides a detailed, logic-driven protocol to ensure the safety of laboratory personnel and maintain environmental compliance.

Part 1: Hazard Assessment and Chemical Profile

Before any handling or disposal, a thorough understanding of the compound's chemical nature is paramount. The hazards associated with this compound are derived from its constituent functional groups. While a specific, comprehensive Safety Data Sheet (SDS) for this exact compound is not publicly available, we can infer its likely properties from structurally related molecules.

  • Boronic Acid Moiety : Boronic acids are Lewis acids and are known to form reversible covalent complexes with diols, including saccharides found in biological systems.[1][2] While generally stable, they are reactive and should be handled with care.

  • Nitrophenyl Moiety : Aromatic nitro compounds are a class of chemicals that are often toxic and can have explosive potential, particularly when multiple nitro groups are present.[3][4] Even with a single nitro group, this moiety signals a need for caution. Such compounds can be ecotoxic, and their disposal into aquatic environments must be strictly avoided.

  • Overall Reactivity Profile : Based on data from analogous compounds like 3-nitrophenylboronic acid and other substituted phenylboronic acids, this compound should be assumed to be, at a minimum, a skin, eye, and respiratory tract irritant.[5][6][7]

Property Value Source
Chemical Name (3-(Benzylcarbamoyl)-5-nitrophenyl)boronic acid[8]
CAS Number 871332-90-0[8][9]
Molecular Formula C₁₄H₁₃BN₂O₅[8]
Molecular Weight 300.08 g/mol [8]
Inferred Hazards Skin Irritant, Serious Eye Irritant, Potential Respiratory Irritant, Aquatic Toxicity[6][7][10]

Part 2: Core Disposal Protocol: A Step-by-Step Guide

The fundamental principle for disposing of this reagent is that it must always be treated as hazardous chemical waste . Under no circumstances should it be disposed of in standard trash or washed down the sanitary sewer.[11][12]

Step 1: Personal Protective Equipment (PPE) and Handling

Before beginning any waste consolidation, ensure appropriate PPE is worn.

  • Gloves : Nitrile gloves are mandatory. Always inspect gloves before use and use proper removal technique to avoid skin contact.

  • Eye Protection : Safety glasses with side shields or chemical splash goggles are required.

  • Lab Coat : A standard laboratory coat must be worn.

  • Work Area : All handling of the solid compound and preparation of waste should be conducted inside a certified chemical fume hood to prevent inhalation of dust or vapors.[10]

Step 2: Waste Segregation and Containerization

Proper segregation is critical to prevent dangerous reactions within waste containers.

  • A. Unused or Surplus Solid Waste :

    • The primary container of this compound should be disposed of as a single unit if it is expired or no longer needed.

    • Ensure the cap is tightly sealed.

    • Wipe the exterior of the container to remove any dust.

    • Attach a "Hazardous Waste" label, clearly identifying the contents by full chemical name.

    • Place the container in a designated satellite accumulation area for solid chemical waste.

  • B. Contaminated Labware (Spatulas, Weigh Boats, Glassware) :

    • Rinse the contaminated item three times with a minimal amount of a suitable organic solvent (e.g., acetone or ethanol).

    • This rinsate is now considered hazardous liquid waste and must be collected in a designated, properly labeled container for halogenated or non-halogenated solvent waste, depending on your institution's waste streams.

    • After rinsing, the labware can typically be washed through normal laboratory procedures. Empty, rinsed containers should be disposed of according to institutional policy.[11]

  • C. Liquid Waste (Solutions from Reactions or Analyses) :

    • Collect all aqueous and solvent-based solutions containing this compound in a robust, sealed, and compatible hazardous waste container (e.g., high-density polyethylene).[4]

    • Do not mix this waste with other waste streams unless you are certain of their compatibility. Specifically, avoid mixing with strong oxidizing or reducing agents.[4]

    • Label the container with "Hazardous Waste," the full chemical name of all components, and their approximate concentrations.

  • D. Contaminated Consumables (Gloves, Wipes, Absorbent Pads) :

    • Any disposable items that are grossly contaminated with the solid compound must be considered hazardous solid waste.

    • Collect these items in a designated, sealed plastic bag or container.

    • Label the container as "Hazardous Waste" with the chemical name. Do not dispose of these materials in the normal trash.[11]

Step 3: Final Disposal Pathway

All collected and labeled hazardous waste must be disposed of through your institution's Environmental Health & Safety (EHS) department or a licensed professional waste disposal service.[6][13] Adhere strictly to your local and national regulations for hazardous waste management.[10]

Part 3: Spill Management Protocol

Accidents happen, and a clear plan is essential.

  • Alert Personnel : Immediately notify others in the area.

  • Assess the Spill : For a small spill of solid material, proceed with cleanup. For a large spill, evacuate the area and contact your EHS emergency line.

  • Containment (Small Spill) :

    • Wearing your full PPE, gently cover the spill with an inert absorbent material like vermiculite or sand to prevent dust from becoming airborne.[5]

    • Avoid creating dust during cleanup.[10]

    • Carefully sweep the material into a suitable container.

  • Disposal : The collected spill debris is hazardous waste. Seal the container, label it appropriately, and dispose of it through the hazardous waste program.

  • Decontamination : Clean the spill area with a cloth dampened with soap and water, and collect the wipe for disposal as solid hazardous waste.

Part 4: Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound and its associated waste streams.

G cluster_prep Preparation cluster_waste Waste Identification & Segregation cluster_action Action & Collection cluster_final Final Disposition ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) hood Work in Fume Hood start Waste Generation (Surplus, Contaminated Items, Solutions) solid Solid Waste (Surplus Reagent, Contaminated Wipes) start->solid liquid Liquid Waste (Reaction Mixtures, Rinsate) start->liquid labware Contaminated Labware (Glassware, Spatulas) start->labware collect_solid Collect in Labeled Solid Hazardous Waste Container solid->collect_solid collect_liquid Collect in Labeled Liquid Hazardous Waste Container liquid->collect_liquid rinse Triple Rinse with Solvent labware->rinse store Store in Satellite Accumulation Area collect_solid->store collect_liquid->store rinse->liquid Collect Rinsate pickup Arrange Pickup by EHS or Licensed Waste Contractor store->pickup

Caption: Disposal workflow for this compound.

Part 5: The Scientific Rationale Behind the Protocol

  • Why Not Down the Drain? The nitrophenyl group makes the compound a potential environmental toxin. Furthermore, boronic acids can interact with various materials, and nitroaromatics like picric acid are known to form potentially explosive metal salts in plumbing.[3]

  • Why Not in the Regular Trash? Disposing of this chemical in the municipal waste stream poses a significant risk of exposure to sanitation workers and can lead to environmental contamination through landfill leachate.[11]

  • Why Segregate Waste? The cardinal rule of chemical waste management is to never mix different waste streams unless their compatibility is confirmed. This compound, as a Lewis acid and a nitro-containing molecule, could react unpredictably and dangerously with bases, strong acids, or reducing agents commonly found in other waste containers.[4]

By adhering to this structured and scientifically-grounded disposal plan, you ensure a culture of safety and responsibility in your laboratory, protecting yourself, your colleagues, and the environment.

References

  • PubChem. (3-(Benzylcarbamoyl)-5-nitrophenyl)boronic acid. National Center for Biotechnology Information. [Link]

  • Croner-i. 10: Aromatic halogenated amines and nitro-compounds. [Link]

  • ETH Zürich. Factsheet: Disposal of Hazardous Waste - Basic Principles. [Link]

  • University of Wisconsin–Madison. Chapter 7 Chemical Disposal Procedures - BME Shared Labs. [Link]

  • Michigan Technological University. Hazardous Waste Disposal Procedures. [Link]

  • Angene Chemical. Safety Data Sheet for (3-(Benzylcarbamoyl)phenyl)boronic acid. [Link]

  • Capot Chemical. MSDS of 3-Nitro-5-carboxyphenylboronic acid. [Link]

  • Wikipedia. Boronic acid. [Link]

  • Pires, D. E. V., et al. (2015). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 20(10), 18987–19018. [Link]

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Personal protective equipment for handling 3-(Benzylcarbamoyl)-5-nitrophenylboronic acid

Author: BenchChem Technical Support Team. Date: February 2026

Essential Safety and Handling Guide for 3-(Benzylcarbamoyl)-5-nitrophenylboronic acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling this compound. Adherence to these guidelines is critical for ensuring personnel safety and minimizing environmental impact. The following information is a synthesis of available data for the compound and related nitroaromatic and boronic acid compounds.

Hazard Identification and Risk Assessment

Anticipated Hazards:

  • Acute Toxicity: May be harmful if swallowed, inhaled, or absorbed through the skin.

  • Skin and Eye Irritation: Likely to cause irritation upon contact.[4][5]

  • Respiratory Irritation: Dusts may irritate the respiratory tract.[4][5]

  • Thermal Instability: As a nitroaromatic compound, there is a potential for exothermic decomposition at elevated temperatures.[3][6]

A thorough risk assessment should be conducted before any handling of this compound.

Personal Protective Equipment (PPE)

A multi-layered approach to safety, combining engineering controls and appropriate Personal Protective Equipment (PPE), is mandatory when handling this chemical.[7]

PPE Category Item Specifications
Eye Protection Safety GogglesMust be worn at all times in the laboratory and conform to EN 166 or OSHA 29 CFR 1910.133 standards.
Face Protection Face ShieldRecommended when there is a significant risk of splashing or dust generation.[8]
Hand Protection Chemical-resistant glovesNitrile gloves are a suitable choice for short-term protection. Always inspect gloves for integrity before each use and change them immediately upon contamination.[7]
Body Protection Laboratory CoatA flame-resistant lab coat should be worn and kept fully buttoned.
Respiratory Protection Dust mask or respiratorUse a NIOSH/MSHA or European Standard EN 149 approved respirator if working outside of a certified chemical fume hood or if dust generation is likely.[9]

Operational Plan: Safe Handling Workflow

All manipulations of this compound should be performed in a well-ventilated area, preferably within a certified chemical fume hood.

Experimental Workflow Diagram

experimental_workflow prep Preparation & Engineering Controls weigh Weighing & Transfer prep->weigh Proceed when ready reaction Reaction Setup & Monitoring weigh->reaction Transfer to reaction vessel workup Work-up & Product Isolation reaction->workup Upon completion decon Decontamination workup->decon Post-isolation

Caption: A generalized workflow for the safe handling of this compound.

Step-by-Step Handling Protocol
  • Preparation and Engineering Controls:

    • Ensure a certified chemical fume hood is operational.

    • Designate a specific area within the fume hood for the experiment to contain potential spills.

    • Have all necessary equipment and reagents ready to minimize handling time.

  • Weighing and Transfer:

    • Weigh the solid compound in a tared container within the chemical fume hood to avoid inhalation of dust.

    • Use appropriate tools (e.g., spatula, weighing paper) to handle the solid.

    • Carefully transfer the compound to the reaction vessel.

  • Reaction Setup and Monitoring:

    • Set up the reaction apparatus within the fume hood.

    • Continuously monitor the reaction for any signs of an exothermic event, especially if heating is involved.

    • Keep the fume hood sash at the lowest practical height.

  • Work-up and Product Isolation:

    • Quench the reaction carefully, being mindful of potential exotherms.

    • Perform extractions and purifications within the fume hood.

  • Decontamination:

    • Wipe down all surfaces and equipment that came into contact with the chemical using an appropriate solvent (e.g., acetone, ethanol).

    • Collect all decontamination materials as hazardous waste.

Disposal Plan

All waste containing this compound must be treated as hazardous waste. Do not dispose of this compound down the drain.[10][11]

Waste Management Decision Tree

waste_disposal start Waste Generated is_solid Solid Waste? start->is_solid is_liquid Liquid Waste? is_solid->is_liquid No solid_container Collect in labeled solid hazardous waste container is_solid->solid_container Yes liquid_container Collect in labeled liquid hazardous waste container is_liquid->liquid_container Yes professional_disposal Arrange for professional disposal via licensed contractor is_liquid->professional_disposal No solid_container->professional_disposal liquid_container->professional_disposal

Caption: Decision tree for the proper segregation and disposal of waste.

Disposal Protocol
  • Waste Segregation:

    • Solid Waste: Collect all solid waste contaminated with the compound (e.g., gloves, weighing paper, silica gel) in a designated, clearly labeled hazardous waste container.[12]

    • Liquid Waste: Collect all liquid waste containing the compound (e.g., reaction mixtures, solvents from extraction and chromatography) in a separate, clearly labeled hazardous waste container.[12]

    • Sharps: Any contaminated sharps (needles, etc.) must be disposed of in a designated sharps container.

  • Container Management:

    • Use containers that are chemically compatible and have a secure lid.

    • Label containers with "Hazardous Waste," the full chemical name, and the date of initial waste accumulation.

  • Storage:

    • Store waste containers in a designated satellite accumulation area within the laboratory.

    • Ensure the storage area is secure and away from incompatible materials.[13]

  • Final Disposal:

    • Arrange for the disposal of all hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.[14] High-temperature incineration is a common disposal method for nitroaromatic compounds.[14]

Emergency Procedures

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.[5]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[5]

  • Inhalation: Move the victim to fresh air. If not breathing, give artificial respiration. Seek medical attention.[5]

  • Ingestion: Do not induce vomiting. Wash out mouth with water and give plenty of water to drink. Seek immediate medical attention.

  • Spill: Evacuate the area. Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal as hazardous waste. Ventilate the area and wash the spill site after material pickup is complete.

References

  • Ju, K.-S., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews, 74(2), 250–272. [Link]

  • Lab Alley. (n.d.). How To Safely Dispose of Boric Acid. [Link]

  • ResearchGate. (n.d.). Reactivity of boronic acids: past and present. [Link]

  • ACS Publications. (2020). Reactivity of Boronic Acids toward Catechols in Aqueous Solution. [Link]

  • Sciencing. (2022). Disposal Of Boric Acid. [Link]

  • ACS Publications. (2020). Reactivity of Boronic Acids toward Catechols in Aqueous Solution. The Journal of Organic Chemistry. [Link]

  • PubMed. (2014). Nitroaromatic compounds: Environmental toxicity, carcinogenicity, mutagenicity, therapy and mechanism. [Link]

  • ResearchGate. (n.d.). Comparison of reactivity of different boron reagents (a) The predicted.... [Link]

  • IChemE. (n.d.). Runaway reaction hazards in processing organic nitrocompounds. [Link]

  • Chemtalk. (2022). Boric acid. [Link]

  • ABL Technology. (2023). Unveiling the Power of Boronic Acids: A Comprehensive Introductory Guide. [Link]

  • Croner-i. (n.d.). 10: Aromatic halogenated amines and nitro-compounds. [Link]

  • Cambridge University Press. (2009). Bioremediation of nitroaromatic compounds. [Link]

  • ResearchGate. (n.d.). Biodegradation of nitroaromatic compounds and explosives. [Link]

  • CSWAB.org. (n.d.). Biodegradation of Nitroaromatic Compounds and Explosives. [Link]

  • YouTube. (2022). SafeSPEC™ Tutorial: Practical PPE Selection for Nitric Acid & Flame Hazard. [Link]

  • Quora. (2022). What are personal protective equipment requirements for handling hazardous chemicals during production?. [Link]

  • PubChem. (n.d.). (3-(Benzylcarbamoyl)-5-nitrophenyl)boronic acid. [Link]

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Retrosynthesis Analysis

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-(Benzylcarbamoyl)-5-nitrophenylboronic acid

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